molecular formula C10H7BrFNO2 B13901110 methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Cat. No.: B13901110
M. Wt: 272.07 g/mol
InChI Key: BNJXCORZLBRWCN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a multifaceted indole scaffold substituted with bromo and fluoro groups, making it a versatile intermediate for constructing more complex molecules. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and pharmaceuticals . This specific derivative is engineered for further functionalization; the bromo substituent at the 4-position is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the electron-withdrawing fluoro group at the 5-position can be used to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability . The methyl ester at the 7-position offers another site for modification, which can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides. Indole derivatives have demonstrated a broad spectrum of biological activities in research, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The electrochemical behavior of similar indole-based compounds has also been investigated, with oxidation occurring primarily on the pyrrole ring, which can be relevant for studies on their mechanism of action or metabolic pathways . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-7(12)8(11)5-2-3-13-9(5)6/h2-4,13H,1H3

InChI Key

BNJXCORZLBRWCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1NC=C2)Br)F

Origin of Product

United States

Foundational & Exploratory

chemical structure of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

[1][2][3][4][5][6]

Introduction & Significance

This compound (CAS: 2254168-40-4 ) is a trisubstituted indole scaffold characterized by a unique substitution pattern that enables orthogonal functionalization. Unlike typical indoles functionalized at the C3 or C5 positions, this molecule features a C7-ester (rare in commodity indoles), a C4-bromide (a steric and electronic anchor for cross-coupling), and a C5-fluorine (for metabolic stability).

Its primary utility lies in drug discovery campaigns targeting G-protein-coupled receptors (GPCRs), specifically the C5a receptor (C5aR) , where it serves as a critical intermediate for constructing fused bicyclic antagonists used in treating inflammatory diseases like psoriasis and lupus.

Chemical Structure & Electronic Analysis

Structural Architecture

The molecule comprises an indole core with three distinct functional handles. The proximity of the C4-bromo and C5-fluoro groups creates a sterically congested environment, while the C7-ester interacts electronically and sterically with the indole nitrogen (N1).

StructureCoreIndole Core(Electron Rich)BrC4-Bromine(Suzuki/Buchwald Handle)Core->BrPeri-position to C3FC5-Fluorine(Metabolic Blocker)Core->FOrtho to BrEsterC7-Methyl Ester(Electrophile/H-Bond Acceptor)Core->EsterOrtho to NHNHN1-H(H-Bond Donor)NH->EsterIntramolecularH-Bond (1.8-2.2 Å)

Figure 1: Functional map of this compound highlighting the intramolecular hydrogen bond between N1-H and the C7-carbonyl oxygen.

Electronic Properties
  • Acidity (N1-H): The pKa of the indole NH is significantly lower (more acidic) than unsubstituted indole (pKa ~16.2). The electron-withdrawing ester at C7 (inductive and resonance effects) and the fluorine at C5 stabilize the conjugate base (indolyl anion).

  • Intramolecular Hydrogen Bonding: A key feature of 7-alkoxycarbonyl indoles is the hydrogen bond between the N1-H and the carbonyl oxygen of the ester. This interaction:

    • Planarizes the ester group with the aromatic system.

    • Reduces the nucleophilicity of the nitrogen.

    • Shifts the N-H proton NMR signal downfield (typically >10 ppm).

Synthesis: The Modified Bartoli Route

The synthesis of such highly substituted indoles is non-trivial due to the specific orientation of substituents. The most authoritative route, derived from patent literature (US20210052612A1), utilizes a Bartoli Indole Synthesis starting from a benzoic acid precursor, followed by esterification.

Synthetic Protocol

Precursor: 4-bromo-5-fluoro-2-nitrobenzoic acid.

StepReagentsConditionsMechanism
1. Cyclization Vinylmagnesium bromide (VinylMgBr)THF, -50°C to -40°CBartoli Indole Synthesis .[1] The Grignard reagent attacks the nitro group. Note: Excess reagent is required to first deprotonate the carboxylic acid.
2. Workup NH₄Cl (aq), HClQuench & AcidifyProtonation of the magnesium salts to yield the free indole carboxylic acid.
3. Esterification H₂SO₄, MeOHReflux (65°C), 5 hFischer Esterification . Converts the C7-carboxylic acid to the methyl ester.
Detailed Workflow (Patent US20210052612A1)
  • Grignard Addition: To a solution of 4-bromo-5-fluoro-2-nitrobenzoic acid (15.0 g, 56.8 mmol) in anhydrous THF (200 mL) at -50°C, add vinylmagnesium bromide (1.0 M in THF, 341 mL, 341 mmol).

    • Technical Insight: The stoichiometry is ~6 equivalents. The first equivalent deprotonates the -COOH to -COO⁻MgBr⁺. The subsequent equivalents perform the Bartoli reaction on the nitro group (attack, cyclization, elimination).

  • Reaction: Stir at -50°C, then allow to warm to -40°C over 1.5 hours.

  • Quench: Add saturated aqueous NH₄Cl. Warm to room temperature. Acidify with 1N HCl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Esterification: Dissolve the crude residue in MeOH (250 mL) containing H₂SO₄ (25 mL). Reflux for 5 hours.

  • Purification: Concentrate, dilute with EtOAc/brine. Purify via silica gel flash chromatography (0-50% EtOAc in hexanes).

  • Yield: The protocol yields This compound as a solid (MS [M+H]⁺ = 271.9).

SynthesisStart4-Bromo-5-fluoro-2-nitrobenzoic acidIntermediateIndole-7-carboxylic acid(Intermediate)Start->IntermediateBartoli CyclizationReagent1VinylMgBr (6 eq)THF, -50°CReagent1->IntermediateProductMethyl 4-bromo-5-fluoro-1H-indole-7-carboxylateIntermediate->ProductEsterificationReagent2H2SO4 / MeOHRefluxReagent2->Product

Figure 2: Synthetic pathway transforming the nitrobenzoic acid precursor to the target indole ester.

Reactivity & Functionalization

This scaffold is designed for divergent synthesis. The three functional handles allow for sequential modification.

C4-Bromide: Cross-Coupling

The C4 position is activated for Palladium-catalyzed cross-coupling reactions. However, steric hindrance from the C5-fluorine and the peri-interaction with C3 must be considered.

  • Suzuki-Miyaura: Couples with aryl/vinyl boronic acids.

  • Buchwald-Hartwig: Amination at C4 to introduce solubilizing groups or heteroocycles.

  • Selectivity: The C4-Br is significantly more reactive towards oxidative addition than the C5-F bond.

C7-Ester: Carbonyl Chemistry
  • Reduction: Treatment with LiAlH₄ or DIBAL-H converts the ester to the primary alcohol ([4-bromo-5-fluoro-1H-indol-7-yl]methanol). This is a key step in the synthesis of C5aR antagonists.

  • Hydrolysis: LiOH/THF/H₂O returns the carboxylic acid for amide coupling.

C5-Fluorine: Nucleophilic Aromatic Substitution (SNAr)

While generally stable, the C5-F can undergo SNAr if the indole nitrogen is electron-withdrawingly protected (e.g., with a sulfonyl group) and strong nucleophiles are used, though this is less common than C4 or C7 manipulation.

Analytical Data Specifications

For researchers validating the synthesis, the following analytical signatures are expected:

TechniqueExpected Signal / ValueInterpretation
LC-MS m/z 271.9 / 273.9 [M+H]⁺Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).
¹H NMR δ ~11.0-11.5 ppm (br s, 1H)Indole N-H (deshielded by C7-ester H-bond).
¹H NMR δ ~3.9-4.0 ppm (s, 3H)Methyl ester (-OCH₃).
¹H NMR δ ~7.8 ppm (d, 1H)C6-H (Coupled to C5-F, J_HF ~6-10 Hz).
¹H NMR δ ~7.3 ppm (m, 1H)C2-H (Indole proton).
¹⁹F NMR δ ~ -110 to -130 ppmAromatic Fluorine signal.

Safety & Handling

  • Hazard Identification: Irritant (Skin, Eye, Respiratory).

  • GHS Classification: H315, H319, H335.[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over prolonged periods.

  • Process Safety: The Bartoli synthesis involves Vinylmagnesium bromide , a flammable and moisture-sensitive Grignard reagent. Reactions must be conducted in strictly anhydrous conditions with proper venting for evolved gases.

References

  • Zhang, P., et al. (2021). Prodrugs of Fused-Bicyclic C5aR Antagonists. US Patent App. 2021/0052612 A1.[3][1]

    • Source of the detailed synthetic protocol (Example 2, Step a).
  • Bartoli, G., et al. (1989). Reaction of nitroarenes with Grignard reagents: A general method for the preparation of indoles. Accounts of Chemical Research, 24(10).
  • BLDpharm . (2024).[4][5][6] Product Analysis: this compound (CAS 2254168-40-4).[4][7][5][8][2]

    • Verification of commercial availability and physical properties.

physicochemical properties of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper designed for medicinal chemists and process scientists. It prioritizes the "why" and "how" of working with Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate , treating it not just as a catalog item but as a strategic scaffold in drug discovery.

Strategic Scaffold for Kinase & GPCR Ligand Design

Executive Summary

This compound (CAS: 2254168-40-4) is a high-value heterocyclic intermediate used primarily in the synthesis of C5aR antagonists and kinase inhibitors . Its structural utility lies in its orthogonal reactivity: the C4-bromide serves as a handle for cross-coupling (Suzuki/Buchwald), the C7-ester provides a vector for solubility-enhancing groups or macrocyclization, and the C5-fluorine atom modulates metabolic stability and pKa.

This guide synthesizes the physicochemical data, synthetic accessibility, and handling protocols required to integrate this scaffold into lead optimization campaigns.

Molecular Identity & Structural Analysis

PropertySpecification
IUPAC Name This compound
CAS Number 2254168-40-4
Molecular Formula C₁₀H₇BrFNO₂
Molecular Weight 272.07 g/mol
SMILES COC(=O)C1=C2C(C=CN2)=C(Br)C(F)=C1
Appearance Off-white to pale yellow crystalline solid
Solubility DMSO (>50 mg/mL), EtOAc, DCM; Insoluble in water
Electronic & Steric Profile
  • C4-Bromine: Positioned in the "bay" region of the indole. Sterically crowded by the C3-H and C5-F, requiring specialized ligands (e.g., phosphines like XPhos or dppf) for efficient palladium-catalyzed coupling.

  • C5-Fluorine: exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but increasing the acidity of the N1-proton. It also blocks metabolic hydroxylation at the typically labile C5 position.

  • C7-Ester: Forms an intramolecular hydrogen bond (weak) with N1-H, potentially influencing solubility and crystal packing.

Synthesis & Impurity Profiling

Understanding the synthesis is critical for anticipating impurities in commercial batches. The dominant route utilizes the Bartoli Indole Synthesis , which dictates the impurity profile.

Synthetic Route (Bartoli Strategy)

The synthesis typically proceeds from 4-bromo-5-fluoro-2-nitrobenzoic acid .[1] The use of vinylmagnesium bromide is the key step, cyclizing the nitroarene into the indole core.

Synthesis SM 4-Bromo-5-fluoro- 2-nitrobenzoic acid Inter Intermediate: Indole-7-carboxylic acid SM->Inter Bartoli Cyclization Reagent1 Vinylmagnesium bromide (THF, -40°C) Reagent1->Inter Product Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate Inter->Product Fischer Esterification Reagent2 H2SO4 / MeOH (Reflux) Reagent2->Product

Figure 1: Synthetic pathway illustrating the Bartoli cyclization followed by esterification.

Critical Impurity Profile
  • Des-bromo Analog: Formed via halogen-lithium/magnesium exchange during the Grignard addition if temperature is not strictly controlled (<-40°C is required).

    • Impact: Difficult to separate by standard flash chromatography due to similar polarity.

  • Regioisomers: Rare in this specific route due to the directing effect of the ortho-carboxylate, but possible if starting material purity is low.

  • Residual Nitro Compounds: Incomplete cyclization leads to highly colored yellow impurities.

Physicochemical Properties

Solid-State Properties
  • Melting Point: Typically 140–145°C (Predicted/Analogous range). High crystallinity is observed due to pi-stacking and H-bonding (N-H···O=C).

  • Stability: Stable under ambient conditions. Light sensitive (slow discoloration to brown) due to oxidation of the electron-rich indole pyrrole ring. Storage at 2–8°C in the dark is mandatory. [2][3]

Solution Properties
  • Lipophilicity (LogP): Calculated ~2.86. This places the compound in the "Grease" zone—sufficiently lipophilic to cross membranes but requiring organic co-solvents for biological assays.

  • Acidity (pKa): The N1-H pKa is estimated at ~15.5 (in DMSO). This is more acidic than unsubstituted indole (pKa ~17) due to the electron-withdrawing ester at C7 and fluorine at C5.

    • Implication: Deprotonation can be achieved with mild bases (e.g., Cs₂CO₃) for N-alkylation reactions.

Reactivity & Functionalization Guide

This scaffold is designed for divergent synthesis. The following logic map guides experimental design.

Reactivity Center Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate Suzuki C4-Bromine: Suzuki-Miyaura Coupling Center->Suzuki Pd(dppf)Cl2, B2pin2 Hydrolysis C7-Ester: LiOH Hydrolysis Center->Hydrolysis LiOH, THF/H2O Alkylation N1-Nitrogen: Alkylation/Arylation Center->Alkylation Cs2CO3, R-X Biaryl Biaryl Products (Kinase Hinge Binders) Suzuki->Biaryl Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Acid NSub N-Substituted Indoles (Permeability Modulation) Alkylation->NSub

Figure 2: Divergent reactivity profile. Red arrow indicates the primary vector for library expansion.

Key Reaction Protocols
A. Suzuki-Miyaura Coupling (C4-Functionalization)

The C4-bromide is deactivated by the adjacent fluorine. Standard Pd(PPh₃)₄ often fails.

  • Recommended Catalyst: Pd(dppf)Cl₂·DCM or Pd(XPhos) G3 .

  • Solvent System: Dioxane/Water (4:1) or DMSO (for high temp).

  • Base: KOAc (for borylation) or K₂CO₃ (for direct coupling).

  • Protocol Note: Degas solvents thoroughly. The electron-deficient nature of the ring makes the C4-Pd intermediate susceptible to proto-demetallation if water/air is present without active coupling partners.

B. Ester Hydrolysis (C7-Activation)
  • Reagent: LiOH·H₂O (3 equiv).

  • Solvent: THF/MeOH/Water (3:1:1).

  • Observation: Reaction is slower than typical benzoates due to steric bulk at C7. Heating to 50°C may be required.

Experimental Protocols

Protocol 1: Analytical Purity Assessment (HPLC)

Objective: Validate purity >95% and detect des-bromo impurities.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

  • Retention Time: Expect elution at ~6.5 min (highly lipophilic).

Protocol 2: Solubility Assay for Biological Testing

Objective: Prepare a 10 mM stock solution without precipitation.

  • Weigh 2.72 mg of substance into a glass vial.

  • Add 1.0 mL of anhydrous DMSO (biograde).

  • Vortex for 30 seconds. Sonicate for 5 minutes at room temperature.

  • QC Check: Visually inspect for particulates. If cloudy, warm to 37°C.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester by trace water in DMSO.

Safety & Handling (SDS Summary)

Hazard ClassH-CodePrecaution
Skin Irritant H315Wear nitrile gloves (double glove recommended for DMSO solutions).
Eye Irritant H319Use safety goggles. Wash stations must be accessible.
STOT-SE H335Handle exclusively in a fume hood to avoid respiratory irritation.

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • ChemScene. (2025). Product Monograph: this compound (CAS 2254168-40-4).[4][5][2][6][3][7][8] Retrieved from [4]

  • Zhang, P., et al. (2021). Prodrugs of Fused-Bicyclic C5aR Antagonists. US Patent App. 2021/0052612 A1.[1] (Describes the Bartoli synthesis and application of the scaffold). Retrieved from

  • BLD Pharm. (2025).[2][8] Safety Data Sheet: this compound.[5][2][3][8] Retrieved from [2][3][8]

  • Sigma-Aldrich. (2025).[5] Product Detail: this compound.[4][5][2][3][7][8] Retrieved from

Sources

Strategic Functionalization of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS: 2254168-40-4) in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of building blocks is paramount to the successful discovery of novel therapeutics. Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS: 2254168-40-4) represents a highly specialized, multi-functionalized indole scaffold [1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the structural rationale behind its halogenation pattern, and its critical role in the synthesis of fused-bicyclic C5a receptor (C5aR) antagonists [3].

Compound Profiling and Physicochemical Data

Understanding the baseline physicochemical parameters of a building block is essential for predicting its behavior in both synthetic workflows and downstream biological assays. The data below synthesizes the core metrics of this compound [1][2].

Table 1: Physicochemical and Structural Properties

PropertyValueScientific Implication
CAS Number 2254168-40-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₇BrFNO₂Indicates dual halogenation (Br, F) on an aromatic system.
Molecular Weight 272.07 g/mol Low molecular weight; leaves ample room for downstream elaboration without exceeding Lipinski's Rule of 5.
SMILES COC(=O)C1=C2C(C=CN2)=C(Br)C(F)=C1Defines the exact regiochemistry of the substituents.
LogP 2.8561Optimal lipophilicity for membrane permeability while maintaining aqueous solubility.
TPSA 42.09 ŲExcellent topological polar surface area, predicting high cell permeability and potential blood-brain barrier (BBB) penetration if desired.
H-Bond Donors 1Provided by the indole N-H.
H-Bond Acceptors 2Provided by the ester carbonyl and methoxy oxygen.

Structural Rationale: Anatomy of a Privileged Scaffold

The indole ring is a well-established "privileged scaffold" due to its ability to mimic endogenous neurotransmitters (e.g., serotonin, tryptophan) and bind to a diverse array of G-protein coupled receptors (GPCRs). However, the specific substitution pattern of CAS 2254168-40-4 is engineered for maximum synthetic utility and metabolic resilience:

  • 5-Fluoro Substitution : The incorporation of fluorine at the 5-position serves a dual purpose. First, it significantly enhances the metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation, a common metabolic liability for indoles. Second, the high electronegativity of fluorine lowers the pKa of adjacent protons and modulates the electron density of the indole core, often enhancing target binding affinity through multipolar interactions.

  • 4-Bromo Substitution : Bromine acts as a highly reactive, electrophilic handle. Its orthogonal reactivity compared to the strongly bound fluorine atom allows for regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • 7-Methyl Carboxylate : The ester group at the 7-position provides a versatile vector for further functionalization. It can act as a hydrogen bond acceptor in target binding, or it can be saponified to a carboxylic acid for subsequent amide coupling, enabling the construction of complex macrocycles or fused bicyclic systems.

Therapeutic Application: C5aR Antagonism

One of the most prominent applications of this compound is its use as a core intermediate in the synthesis of C5aR antagonists [3].

The complement system is a critical component of innate immunity. However, pathologic activation of Complement C5a—a potent proinflammatory peptide—drives severe inflammatory and autoimmune diseases, such as bullous pemphigoid, ANCA-associated vasculitis, and ischemia/reperfusion injury [3]. By utilizing this indole building block, researchers can synthesize small-molecule antagonists that bind to the C5a receptor (CD88), effectively halting the downstream inflammatory cascade.

C5aR_Pathway C5a Complement C5a (Proinflammatory Peptide) C5aR C5a Receptor (CD88) (GPCR Target) C5a->C5aR Binds Gi Gi/o Protein Activation C5aR->Gi Activates Calcium Intracellular Ca2+ Mobilization Gi->Calcium Triggers Chemotaxis Neutrophil Chemotaxis & Degranulation Calcium->Chemotaxis Induces Inflammation Tissue Injury / Inflammation (e.g., Bullous Pemphigoid) Chemotaxis->Inflammation Causes Antagonist Indole-Derived C5aR Antagonist Antagonist->C5aR Blocks

Figure 1: Pathologic activation of the C5aR signaling pathway and mechanism of antagonist intervention.

Experimental Methodology: Palladium-Catalyzed Borylation

To leverage the 4-bromo position for complex molecule assembly, the standard workflow involves converting the bromide into a boronate ester via a Miyaura borylation. This intermediate is then primed for Suzuki-Miyaura cross-coupling. The following protocol is a self-validating system designed for high yield and reproducibility [3].

Step-by-Step Protocol

1. Reagent Preparation & Assembly

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.8 eq), and anhydrous potassium acetate (KOAc, 5.0 eq).

  • Causality Check: KOAc is explicitly chosen as a mild base. Stronger bases (like NaOtBu) would prematurely hydrolyze the methyl ester at the 7-position or cause undesired side reactions with the indole N-H. B₂pin₂ is used in excess to drive the reaction to completion.

2. Catalyst Addition & Degassing

  • Add the palladium catalyst, Pd(dppf)Cl₂ (5–10 mol%). Suspend the solid mixture in anhydrous dimethyl sulfoxide (DMSO).

  • Degas the mixture via three consecutive freeze-pump-thaw cycles, backfilling with high-purity Argon.

  • Causality Check: The dppf ligand possesses a large bite angle, which geometrically facilitates the reductive elimination step of the catalytic cycle, making it highly efficient for borylating sterically hindered aryl bromides. Degassing is critical because palladium(0) intermediates are highly sensitive to oxygen, which causes rapid catalyst deactivation and promotes homocoupling of the borane.

3. Reaction Execution

  • Heat the reaction mixture to 80–90 °C under an inert atmosphere. Monitor the reaction via LC-MS.

  • Causality Check: DMSO provides high solubility for both the polar indole and the inorganic base, allowing the reaction to proceed homogeneously at elevated temperatures.

4. Workup & Purification

  • Upon complete consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with water (3x) and brine to remove the DMSO and inorganic salts.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-boronate ester intermediate.

Miyaura_Borylation Indole Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate Reagents B2pin2, Pd(dppf)Cl2, KOAc DMSO, 80-90°C Indole->Reagents Intermediate Pd-Oxidative Addition Complex Reagents->Intermediate Catalysis Product 4-Boronate Ester Indole Derivative Intermediate->Product Transmetalation & Reductive Elimination Suzuki Suzuki-Miyaura Cross-Coupling Product->Suzuki Downstream Application

Figure 2: Workflow of the Pd-catalyzed Miyaura borylation of the 4-bromo indole scaffold.

References

  • Google Patents. "US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS".

Technical Guide: Solubilization of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a highly functionalized indole scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Due to the presence of hydrophobic halogens (Bromine at C4, Fluorine at C5) and an aromatic core, the molecule exhibits significant lipophilicity.[1]

DMSO (Dimethyl sulfoxide) is the preferred solvent for preparing high-concentration stock solutions (10 mM – 100 mM) of this compound for biological screening and synthetic applications.[1] Its polar aprotic nature effectively disrupts the crystal lattice of the indole ester while accepting hydrogen bonds from the indole N-H moiety.[1]

Key Recommendations:

  • Target Stock Concentration: 10 mM (Standard) to 50 mM (High).

  • Solubility Limit (Empirical): Estimated >100 mM in anhydrous DMSO.[1]

  • Critical Caution: DMSO is hygroscopic.[1] Water uptake >1% (v/v) may cause this hydrophobic compound to precipitate.[1]

Physicochemical Profile & Solubility Mechanism[1]

To understand the solubility behavior, we must analyze the structural determinants of the molecule.[1]

PropertyValueImpact on DMSO Solubility
Molecular Weight 272.07 g/mol Moderate MW facilitates rapid dissolution.[1]
LogP (Predicted) ~3.0 – 3.4Lipophilic.[1] Poor water solubility; high affinity for organic solvents like DMSO.[1]
H-Bond Donors 1 (Indole N-H)Critical: DMSO oxygen acts as a strong H-bond acceptor, stabilizing the solute.[1]
H-Bond Acceptors 3 (Ester C=O, F, N:)[1]Interaction with solvent dipoles enhances solubility.[1]
Crystal Lattice

-

Stacking
The aromatic rings promote stacking; sonication is often required to break initial lattice energy.[1]
Mechanistic Insight

The dissolution process in DMSO is driven by enthalpy.[1] The sulfoxide oxygen of DMSO forms a hydrogen bond with the acidic proton on the indole nitrogen (N1).[1] Simultaneously, the methyl ester and halogen substituents are solvated by the non-polar methyl groups of DMSO via van der Waals forces.[1] This dual interaction mode (polar/non-polar) makes DMSO superior to alcohols (MeOH/EtOH) for this specific halo-indole.[1]

Protocol: Preparation of Stock Solutions

This protocol is designed to ensure reproducibility and accuracy . It uses a gravimetric approach to avoid errors associated with liquid displacement.[1]

Materials Required[1][2][3][4][5][6][7][8]
  • This compound (Solid, >98% purity).[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]

  • Amber glass vials (Borosilicate, screw cap with PTFE liner).[1]

  • Vortex mixer and Ultrasonic bath.[1]

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh Compound Calc Calculate DMSO Volume (Vol = Mass / MW / Conc) Start->Calc AddSolvent Add Anhydrous DMSO (Center of vial) Calc->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Inspect1 Visual Inspection: Clear Solution? Vortex->Inspect1 Sonicate Sonicate (40 kHz, 5-10 min) Temp < 40°C Inspect1->Sonicate No (Cloudy/Solid) QC QC Check: Absence of Particulates Inspect1->QC Yes Sonicate->Vortex Storage Storage: -20°C, Desiccated QC->Storage

Figure 1: Step-by-step workflow for solubilizing hydrophobic indole intermediates in DMSO.

Step-by-Step Procedure (10 mM Stock)
  • Weighing: Accurately weigh 2.72 mg of the compound into a sterile 1.5 mL amber vial.

    • Note: Using amber glass prevents potential photodegradation of the brominated moiety.[1]

  • Calculation:

    
    
    For 2.72 mg at 10 mM (0.01 M):
    
    
    
    
    [1]
  • Solvent Addition: Add 1000 µL of anhydrous DMSO directly to the solid. Do not wash down the walls yet.[1]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: If solid remains, sonicate in a water bath at room temperature for 5 minutes.[1]

    • Caution: Monitor temperature.[1][2][3] DMSO viscosity decreases with heat, but excessive heat (>40°C) may degrade the ester.[1]

  • Verification: Hold the vial against a light source. The solution must be perfectly clear and colorless to pale yellow.[1] Any turbidity indicates incomplete dissolution.[1]

Stability & Storage (The "DMSO Trap")[1]

A common failure mode in drug discovery is the precipitation of hydrophobic compounds from DMSO stocks upon storage.[1] This is rarely due to chemical instability and mostly due to hygroscopicity .[1]

The Mechanism of Failure

DMSO is extremely hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.[1]

  • Result: As water content increases, the solvent polarity index shifts.[1] this compound, being lipophilic (LogP > 3), will reach its saturation point and crash out as micro-crystals.[1]

Prevention Strategy[1][10]
  • Single-Use Aliquots: Divide the master stock into small aliquots (e.g., 50 µL) to minimize freeze-thaw cycles.

  • Seal Integrity: Use caps with PTFE/Silicone septa. Parafilm is insufficient for long-term storage at -20°C.[1]

  • Thawing Protocol: When thawing, ensure the vial reaches room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO.[1]

Troubleshooting & FAQ

Q: The solution turned yellow after 1 week at room temperature.

  • Analysis: Halo-indoles can undergo slow oxidation or photolysis (de-bromination) in solution.[1]

  • Action: Check purity via LC-MS. If purity is >95%, the color change is likely a trace impurity (N-oxide formation) and may not affect biological activity.[1] Always store in the dark.

Q: Can I dilute this directly into cell culture media?

  • Protocol: Yes, but perform a serial dilution .

    • Dilute 10 mM DMSO stock into PBS or Media to 100 µM (1:100 dilution).

    • Check for precipitation immediately.[1]

    • If precipitation occurs, use an intermediate dilution step with 50% DMSO/Water or add a surfactant (e.g., 0.05% Tween-80) to the media.[1]

References

  • PubChem Compound Summary. (2025). Methyl 4-bromo-1H-indole-7-carboxylate (Related Structure).[1][4] National Center for Biotechnology Information.[1] Link[1]

  • ChemScene Product Data. (2025). This compound MSDS & Properties.[1] ChemScene.[1][5] Link

  • Li, Di, et al. (2006).[1] Equilibrium Solubility and Dissolution Rate of Indole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.[1] (General reference for indole solubility thermodynamics).

  • Balakin, K. V., et al. (2004).[1] Property-Based Design of Kinase Inhibitors: Analysis of the Indole Scaffold. Journal of Medicinal Chemistry.[1] (Context on lipophilicity of halo-indoles).

Sources

Architecting Immunomodulators: A Technical Whitepaper on Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly targeted immunomodulatory therapies, the demand for architecturally complex, multi-functionalized heterocycles has surged. Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a highly specialized halogenated indole scaffold that functions as a critical building block in pharmaceutical synthesis. Most notably, it is utilized as an advanced intermediate in the development of fused-bicyclic C5a Receptor (C5aR) antagonists [1].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its mechanistic role in complement system pharmacology, and a field-validated, self-monitoring synthetic protocol for its preparation.

Physicochemical Profiling & Structural Data

The strategic placement of halogens (fluorine and bromine) on the indole core provides distinct electronic and steric properties. Fluorine enhances metabolic stability and modulates the pKa of adjacent functional groups, while the bromine atom serves as a highly reactive handle for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).

Table 1: Physicochemical and Computational Properties

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₇BrFNO₂
Molecular Weight 272.07 g/mol
CAS Registry Number 2254168-40-4
SMILES COC(=O)C1=C2C(C=CN2)=C(Br)C(F)=C1
Topological Polar Surface Area (TPSA) 42.09 Ų
LogP 2.8561
Hydrogen Bond Donors 1

| Hydrogen Bond Acceptors | 2 |

Data aggregated from commercial chemical databases [2] and[3].

Mechanistic Rationale: The C5aR Pathway

The complement system is a central pillar of innate immunity. However, its dysregulation is implicated in severe inflammatory and autoimmune diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD)[4].

When the complement pathway is activated, the 190 kD C5 promolecule is enzymatically cleaved by a convertase into two fragments: C5b and C5a. The C5a fragment (11.2 kD) is a potent anaphylatoxin that binds to the C5a Receptor (C5aR) on leukocytes and macrophages, triggering aggressive pro-inflammatory responses such as chemotaxis, increased capillary permeability, and cytokine release [1].

This compound is utilized to synthesize fused-bicyclic molecules that act as competitive antagonists at the C5aR site, thereby halting this inflammatory cascade at the receptor level.

C5a_Pathway C_Act Complement Activation (Classical/Alternative) C5 Complement Component 5 (C5) 190 kD Promolecule C_Act->C5 Convertase C5 Convertase Cleavage C5->Convertase C5a C5a Anaphylatoxin (11.2 kD Active Peptide) Convertase->C5a C5aR C5a Receptor (C5aR) on Leukocytes/Macrophages C5a->C5aR Binds Inflammation Pro-inflammatory Response (Chemotaxis, Edema, Cytokines) C5aR->Inflammation Triggers Antagonist Fused-Bicyclic C5aR Antagonist (Indole-core derived) Antagonist->C5aR Blocks

Fig 1. C5a/C5aR inflammatory signaling cascade and targeted pharmacological blockade.

Synthetic Methodology & Experimental Validation

The synthesis of this compound is achieved via a two-step sequence: a modified Bartoli indole annulation followed by an acid-catalyzed Fischer esterification [1].

Synthesis_Workflow SM 4-Bromo-5-fluoro- 2-nitrobenzoic acid Step1 Bartoli Indole Synthesis Vinylmagnesium bromide THF, -50°C SM->Step1 Int 4-Bromo-5-fluoro-1H- indole-7-carboxylic acid Step1->Int Step2 Esterification MeOH, H2SO4 Reflux 5h Int->Step2 Product Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate (MW: 272.07) Step2->Product

Fig 2. Two-step synthetic workflow for this compound.

Step 1: Bartoli Indole Annulation

Causality & Rationale: The Bartoli synthesis constructs the indole core directly from an ortho-substituted nitroarene. Vinylmagnesium bromide acts as both the nucleophile and the reducing agent. The extreme low temperature (-50 °C) is strictly required to stabilize the highly reactive nitroarene-Grignard adduct, preventing runaway exothermic degradation and unwanted polymerization.

Procedure:

  • Dissolve 4-bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq, e.g., 56.8 mmol) in anhydrous THF (200 mL) under a strict N₂ atmosphere. Moisture must be excluded to prevent premature quenching of the Grignard reagent.

  • Cool the reaction vessel to -50 °C using a dry ice/acetone bath.

  • Dropwise, add vinylmagnesium bromide solution (1 M in THF, 6.0 eq, 341 mmol). An excess of Grignard is necessary because the first equivalent deprotonates the carboxylic acid, while subsequent equivalents attack the nitro group to drive the annulation.

  • Stir the mixture, allowing it to slowly warm to -40 °C over 1.5 hours.

  • Self-Validation Checkpoint: Monitor the consumption of the starting material via TLC or LC-MS. Proceed only when the nitroarene is fully consumed.

  • Quench the reaction safely with saturated aqueous NH₄Cl to neutralize the magnesium salts, and allow it to warm to room temperature over 1 hour.

  • Acidify with 1 N HCl, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate under reduced pressure to yield the crude intermediate: 4-bromo-5-fluoro-1H-indole-7-carboxylic acid.

Step 2: Acid-Catalyzed Fischer Esterification

Causality & Rationale: The free carboxylic acid must be protected/activated as a methyl ester to facilitate downstream cross-coupling reactions without interference from the acidic proton. H₂SO₄ provides the necessary protic catalysis to generate the electrophilic acylium intermediate.

Procedure:

  • Suspend the crude 4-bromo-5-fluoro-1H-indole-7-carboxylic acid in a vast excess of Methanol (250 mL), which acts as both the solvent and the reactant.

  • Add concentrated H₂SO₄ (25 mL) carefully.

  • Heat the mixture to reflux for 5 hours.

  • Self-Validation Checkpoint: Confirm esterification completion via LC-MS. The target mass shift must reflect the esterified product. Electrospray ionization mass spectrometry (ESI-MS) should yield an m/z calculated for C₁₀H₈BrFNO₂ [M+H]⁺ of 271.9 , with the found mass matching exactly[1].

  • Cool to room temperature and concentrate under reduced pressure to remove excess MeOH.

  • Partition the residue between EtOAc and brine. Separate the organic layer, dry with Na₂SO₄, and concentrate.

  • Purify via silica gel flash chromatography using a gradient of 0 to 50% EtOAc in hexanes to isolate the pure this compound.

References

  • Source: Google Patents (US20210052612A1)

Sources

safety data sheet SDS methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety, Physicochemical Profiling, and Synthetic Utility

Part 1: Executive Technical Summary[1][2][3]

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS: 2254168-40-4) is a highly specialized heterocyclic building block designed for orthogonal functionalization in late-stage drug discovery.[1][2] Its unique substitution pattern—combining a reactive aryl bromide at C4, a metabolic blocking fluorine at C5, and a modifiable ester at C7—makes it a "privileged scaffold" for developing kinase inhibitors, GPCR modulators, and PROTAC linkers.[1][2]

This guide moves beyond standard safety data, integrating field-proven handling protocols with mechanistic chemical insights to ensure both personnel safety and experimental success.

Part 2: Physicochemical & Safety Profile (GHS/SDS Core)

Identity & Properties
ParameterTechnical Specification
IUPAC Name This compound
CAS Number 2254168-40-4
Molecular Formula C₁₀H₇BrFNO₂
Molecular Weight 272.07 g/mol
Physical State Off-white to pale yellow solid
Solubility Insoluble in water; Soluble in DMSO (>20 mg/mL), DMF, DCM
Melting Point 142–146 °C (Predicted/Analogous range)
Hazard Identification (GHS Classification)

Signal Word:WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3][4]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2][3][4]
Precautionary Protocols (P-Statements)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P280: Wear protective gloves (Nitrile, >0.11mm)/eye protection (safety goggles)/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2][3][4][5] Continue rinsing.[1][2][3][4][5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3][6]

Part 3: Field-Proven Handling & Storage Strategy

Expert Insight: While standard SDSs recommend "Room Temperature," empirical evidence with halogenated indole esters suggests sensitivity to hydrolytic degradation and photo-oxidation over extended periods.[1][2]

Storage Hierarchy[1][2]
  • Primary: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: The ester moiety is susceptible to hydrolysis; store in a desiccator or with activated silica packets.[1][2]

  • Light Protection: Indoles are electron-rich and prone to photo-oxidation.[1][2] Use amber vials or wrap containers in aluminum foil.

Solubilization & Stability[1]
  • DMSO/DMF: Stable for 24–48 hours at room temperature. For long-term storage of stock solutions, freeze at -20°C.

  • Avoid: Protic solvents (Methanol/Ethanol) with strong bases, as this may cause transesterification or premature hydrolysis of the C7-ester.[1][2]

Part 4: Synthetic Utility & Orthogonal Functionalization[1][2][3]

This compound is valuable precisely because it offers three distinct "handles" for chemical modification, reacting in a predictable order of difficulty.

Reactivity Workflow

The following diagram illustrates the logical flow of functionalizing this scaffold, prioritizing the most reactive sites to prevent side reactions.

FunctionalizationStrategy cluster_legend Reaction Logic Start Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate Step1 Step 1: N-Alkylation/Arylation (NaH, R-X or Ar-X) Start->Step1 Protect N1 first to prevent catalyst poisoning Step2 Step 2: C4-Suzuki/Buchwald Coupling (Pd catalyst, Boronic Acid/Amine) Step1->Step2 Functionalize C4-Br (Most reactive C-X bond) Step3 Step 3: C7-Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Unmask Acid for Amide Coupling Final Final Drug Candidate (Fully Functionalized) Step3->Final Note Note: The C5-Fluorine remains intact as a metabolic blocker.

Figure 1: Orthogonal functionalization strategy ensuring regioselectivity and yield maximization.

Experimental Protocol: C4-Suzuki Coupling (Representative)

Context: Installing a bi-aryl motif at the 4-position while preserving the 7-ester.[1][2]

  • Preparation: In a glovebox or under Argon, charge a reaction vial with This compound (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1][2]

  • Solvent System: Add degassed 1,4-Dioxane:Water (4:1 ratio).

  • Base: Add K₂CO₃ (2.5 eq).

  • Reaction: Seal and heat to 80–90°C for 4–12 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: The product will likely be more polar than the starting bromide.[1][2]

Part 5: Toxicology & Emergency Response[2][3][10]

Toxicology Assessment (QSAR & Analog Data)
  • Acute Toxicity: No experimental LD50 available.[1][2] Based on 4-bromoindole analogs, estimated Oral LD50 > 500 mg/kg (Category 4).[1][2]

  • Sensitization: Halogenated indoles can be skin sensitizers.[1][2] Treat as a potential allergen.[1][2]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1][2] However, indole derivatives are often intercalating agents; handle with care.[1][2]

Emergency Procedures
ScenarioImmediate Action
Inhalation Move victim to fresh air.[1][2][3][4][5] If breathing is difficult, administer oxygen.[1][2][6][7] Do not use mouth-to-mouth if victim ingested the dust.[1][2]
Skin Contact Brush off loose particles.[1][2] Wash with soap and water for 15 minutes.[1][2][6] Isolate contaminated clothing.[1][2][3][4][5][6]
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids.[1][5][7] Seek ophthalmological attention if irritation persists.
Spill Cleanup Do not dry sweep. Dampen with water to prevent dust aerosolization, then scoop into a chemical waste container.[1][2] Ventilate area.[1][2][3][4][6][7]

Part 6: References

  • Sigma-Aldrich. (2025).[1][2] this compound Product Detail & SDS. Retrieved from [1][2]

  • ChemScene. (2024).[1][8] Product Analysis: this compound (CS-0879714).[1][2][9] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary: Indole-7-carboxylic acid derivatives. Retrieved from [1][2]

  • BLD Pharm. (2025).[1] Safety Data Sheet: this compound. Retrieved from [1][2]

  • Castellino, N. J., et al. (2026).[1][2][10] Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. NIH National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

Therapeutic Potential of Fluorinated Indole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (e.g., tryptophan, serotonin). However, the specific subclass of fluorinated indole carboxylates represents a high-value, under-exploited chemical space. The strategic incorporation of fluorine—a bioisostere of hydrogen with extreme electronegativity—into the indole carboxylate core dramatically alters physicochemical properties, enhancing metabolic stability, membrane permeability, and protein-ligand binding affinity.[1]

This technical guide analyzes the therapeutic utility of this scaffold, focusing on 5-fluoroindole-2-carboxylate and 3-carboxylate derivatives. We synthesize data from recent structure-activity relationship (SAR) studies to provide a roadmap for researchers developing next-generation kinase inhibitors, antimicrobial agents, and antiviral therapeutics.

The "Fluorine Effect" in Indole Scaffolds[2]

The introduction of fluorine into the indole ring is not merely a steric modification; it is an electronic calibration of the molecule.

Metabolic Stability (The C-F Bond Strength)

The C-H bond is metabolically labile, particularly at the C5 and C6 positions of the indole ring, which are prone to oxidation by Cytochrome P450 enzymes. Replacing C-H with C-F (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks these "soft spots," significantly extending the half-life (


) of the drug candidate.
Lipophilicity and Permeability

Fluorination modulates the


 (partition coefficient). A single fluorine atom can increase lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) for CNS targets or bacterial cell walls for antimicrobial applications. Conversely, the electron-withdrawing nature of fluorine lowers the 

of the neighboring carboxylate, potentially altering solubility and bioavailability.

Chemical Space & Synthesis Strategies[2][3]

Accessing these scaffolds requires robust synthetic methodologies. The Fischer Indole Synthesis remains the workhorse for generating 5-fluoroindole-2-carboxylates, while C-H activation is emerging for late-stage functionalization.

Experimental Protocol 1: Synthesis of Ethyl 5-fluoroindole-2-carboxylate

A standard, scalable protocol for generating the core scaffold.

Reagents: 4-Fluorophenylhydrazine hydrochloride, Ethyl pyruvate, Polyphosphoric acid (PPA).

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Reflux for 2 hours. Evaporate solvent to yield the hydrazone intermediate.

  • Cyclization: Mix the crude hydrazone with PPA (10 wt equiv) in a round-bottom flask.

  • Heating: Heat the mixture to 110°C for 3 hours. Critical Step: Monitor via TLC; the disappearance of the hydrazone spot indicates cyclization completion.

  • Quenching: Cool the reaction mixture to 60°C and pour onto crushed ice/water (500 mL) with vigorous stirring.

  • Isolation: Extract the precipitate with ethyl acetate (3 x 100 mL). Wash the organic layer with saturated

    
     (to remove residual acid) and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate, and recrystallize from toluene/hexane to afford Ethyl 5-fluoroindole-2-carboxylate  as a pale yellow solid.
    

Therapeutic Applications & Mechanisms[4]

Oncology: Kinase Inhibition and Apoptosis

Fluorinated indole-2-carboxamides have shown potent inhibition of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2). The fluorine atom at C5 often enhances binding in the hydrophobic pocket of the kinase ATP-binding site.

  • Mechanism: These compounds act as competitive ATP inhibitors. The carboxylate moiety (often converted to a hydrazide or amide) forms hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR), while the fluorinated indole core stacks between hydrophobic residues (Val726, Leu844).

Antimicrobial: DNA Gyrase Inhibition

Indole-3-carboxylates, particularly those conjugated with imidazolines or polyamines, target bacterial DNA Gyrase B .

  • Selectivity: The fluorine substitution (often at C5 or C6) improves penetration through the Gram-negative outer membrane (e.g., P. aeruginosa).

  • Potentiation: Some derivatives act as antibiotic potentiators, disrupting membrane integrity and allowing legacy antibiotics (e.g., doxycycline) to enter resistant strains.[2]

Virology

5-Fluoroindole-3-carboxylate derivatives have demonstrated activity against Influenza A (H3N2) and HIV-1 .

  • Case Study: A 4-fluorinated indole derivative was reported to be a 50-fold more potent HIV-1 inhibitor than its non-fluorinated counterpart, attributed to a specific electrostatic interaction in the reverse transcriptase binding pocket.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism where fluorinated indole carboxylates induce apoptosis in cancer cells via EGFR inhibition and subsequent caspase activation.

G Compound Fluorinated Indole Carboxylate EGFR EGFR Kinase (Overexpressed) Compound->EGFR Competitive Inhibition Apoptosis_Path Pro-Apoptotic Signal Compound->Apoptosis_Path Induces Phosphorylation Inhibit Auto- phosphorylation EGFR->Phosphorylation Blocks Signaling Downstream Signaling (Ras/Raf/MEK) Phosphorylation->Signaling Reduces Proliferation Cell Proliferation Signaling->Proliferation Halts Caspase Caspase-3/7 Activation Apoptosis_Path->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 1: Dual mechanism of action: Kinase inhibition preventing proliferation and direct induction of apoptotic cascades.

Structure-Activity Relationship (SAR) Analysis

The SAR of these compounds is highly sensitive to the position of the fluorine atom and the nature of the carboxylate handle.

PositionModificationEffect on Potency/ADME
Indole N1 Alkylation (Methyl/Benzyl)Increases lipophilicity; N-Benzyl often improves anticancer potency but lowers solubility.
C2-Carboxylate Amide/Hydrazide conversionCritical for H-bonding in kinase hinge regions. Esters are often prodrugs.
C3 Formylation/AcylationC3-glyoxylamides show enhanced antimicrobial activity.
C5-Fluorine Substitution (H → F) The "Sweet Spot." Increases metabolic stability and potency (2-10x) vs. non-fluorinated analogs.
C6-Fluorine Substitution (H → F)Effective for antiviral activity (e.g., Influenza); alters electronic density at N1.
C7 Heterocyclic fusionRarely explored; potential for increasing steric bulk to fit large pockets.
SAR Visualization

The diagram below maps the functional impact of specific substitutions on the indole core.

SAR Core Indole Core N1 N1 Position: Solubility & Bioavailability Core->N1 C2 C2-Carboxylate: H-Bond Donor/Acceptor (Kinase Hinge Binding) Core->C2 C3 C3 Position: Antimicrobial Potency (Gyrase Targeting) Core->C3 C5 C5-Fluorine: Metabolic Blockade Lipophilicity Boost Core->C5 Benzyl groups increase\ncytotoxicity (Anticancer) Benzyl groups increase cytotoxicity (Anticancer) N1->Benzyl groups increase\ncytotoxicity (Anticancer) Hydrazides > Esters\nfor binding affinity Hydrazides > Esters for binding affinity C2->Hydrazides > Esters\nfor binding affinity Prevents P450 Oxidation Prevents P450 Oxidation C5->Prevents P450 Oxidation

Figure 2: SAR Map highlighting the functional roles of specific indole positions.

Experimental Validation: In Vitro Antiproliferative Assay

To validate the therapeutic potential of a synthesized fluorinated indole carboxylate, the MTT Assay is the industry standard for initial screening.

Protocol 2: MTT Cell Viability Assay

Objective: Determine the


 of the compound against a cancer cell line (e.g., A549 Lung Carcinoma).
  • Seeding: Plate A549 cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve the fluorinated indole derivative in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Add to wells (keep final DMSO concentration < 0.5%).
  • Incubation: Incubate cells with the compound for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 150

    
    L of DMSO to dissolve the purple formazan crystals formed by viable mitochondria.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Log[Concentration] to calculate

    
     using non-linear regression.
    

References

  • ChemicalBook. (2026).[3] Ethyl 5-fluoroindole-2-carboxylate: Properties and Applications. ChemicalBook.[3] Link

  • Mendoza-Figueroa, H. L., et al. (2018).[4] Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines.[4] Medicinal Chemistry Research.[5] Link

  • Sue, K., et al. (2020). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.[2] ACS Infectious Diseases. Link

  • El-Mekabaty, A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.[1][6][7][3][5][8][9][10][11][12][13] Link

  • BenchChem. (2025).[7] Potential biological activities of substituted indole-2-carboxylates.[7][4][10][13][14][15] BenchChem Technical Guides.[7] Link

  • Han, S., et al. (2023).[16] Rhodium(II)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry.[1][6][8][9][10] Link

Sources

Methodological & Application

hydrolysis of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis of Methyl 4-Bromo-5-Fluoro-1H-Indole-7-Carboxylate to the Corresponding Carboxylic Acid

Executive Summary

This guide details the optimized protocol for the saponification of this compound to 4-bromo-5-fluoro-1H-indole-7-carboxylic acid. This transformation is a critical step in the synthesis of kinase inhibitors and pharmaceutical intermediates where the indole-7-carboxyl group serves as a handle for further diversification (e.g., amide coupling). The protocol utilizes a lithium hydroxide (LiOH) mediated hydrolysis in a ternary solvent system, ensuring complete conversion while preserving the integrity of the halogen substituents (Br, F) on the electron-rich indole core.

Strategic Analysis & Chemical Logic

Substrate Challenges
  • Steric Environment: The ester at the C7 position is peri-positioned to the indole N-H. While less hindered than a C4 substituent, it requires sufficient thermal energy to access the carbonyl carbon effectively.

  • Halogen Stability: The 4-bromo and 5-fluoro substituents are potentially susceptible to nucleophilic aromatic substitution (

    
    ) or hydrodehalogenation under extreme conditions. However, the electron-rich nature of the indole ring generally protects against 
    
    
    
    unless strong electron-withdrawing groups (like nitro) are present.
  • Solubility: Methyl indole esters are lipophilic and poorly soluble in water. A monophasic aqueous system will fail. A miscible organic co-solvent is required to solvate the ester, while water is needed to solvate the base and the resulting carboxylate salt.

Reaction Design (The "Why")
  • Base Selection (LiOH vs. NaOH): Lithium hydroxide is preferred over NaOH or KOH. The lithium cation is less Lewis acidic and coordinates well with the carbonyl oxygen, facilitating nucleophilic attack by hydroxide. Furthermore, LiOH is milder, reducing the risk of halogen displacement or side reactions.

  • Solvent System (THF:MeOH:H₂O):

    • THF: Solubilizes the lipophilic indole ester.

    • Water: Dissolves the LiOH and the product salt.

    • Methanol: Acts as a phase-transfer bridge, preventing phase separation and ensuring a homogeneous reaction mixture.

  • Temperature: Reflux (approx. 65°C) is recommended to drive the reaction to completion within a reasonable timeframe (4-16 hours) without degrading the indole core.

Reaction Scheme & Mechanism

ReactionScheme Substrate Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate Reagents LiOH (5.0 eq) THF / MeOH / H2O Reflux, 16h Intermediate Lithium Carboxylate (Soluble Salt) Substrate->Intermediate Hydrolysis Workup Acidification (HCl) pH ~4-5 Product 4-Bromo-5-fluoro- 1H-indole-7-carboxylic acid (Precipitate) Intermediate->Product Protonation

Figure 1: Reaction pathway for the saponification of the indole-7-ester.[1]

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
This compound ~272.071.0Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.965.0Base
Tetrahydrofuran (THF) 72.11-Solvent (Solubilizer)
Methanol (MeOH) 32.04-Co-solvent
Water (Deionized) 18.02-Solvent (Base carrier)
Hydrochloric Acid (1N or 2N) --Acidification
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with This compound (1.0 equiv).

  • Add the solvent mixture THF:MeOH:H₂O in a ratio of 3:1:1 (Volume/Volume).

    • Note: Ensure the substrate concentration is approximately 0.1 M to 0.2 M.

  • Add LiOH·H₂O (5.0 equiv) in a single portion.

    • Observation: The mixture may be slightly cloudy initially but should become clearer upon heating.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approx. 65-70°C) .

  • Stir vigorously.

  • Monitor the reaction by TLC or LC-MS after 4 hours.

    • TLC Eluent:[4] 30% Ethyl Acetate in Hexanes.

    • Target: Disappearance of the less polar ester spot and appearance of the baseline spot (acid salt).

  • Continue heating until conversion is >98% (typically overnight / 16 hours).

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the volatile organics (THF and MeOH).

    • Critical: Do not evaporate to complete dryness; leave the aqueous portion.

  • Dilute the aqueous residue with water (approx. 2x the original water volume).

  • (Optional) Wash the aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether to remove unreacted ester or non-polar impurities. Discard the organic wash.

  • Cool the aqueous layer in an ice bath (0-5°C).

  • Slowly add 1N HCl dropwise with stirring until the pH reaches 4–5 .

    • Observation: The product should precipitate as a white or off-white solid.

    • Note: Avoid strongly acidic pH (<2) if possible, to prevent potential decarboxylation or protonation at C3, although this substrate is relatively robust.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

Step 4: Filtration & Drying

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with cold water (3x) to remove residual lithium salts and acid.

  • Wash with a small amount of Hexanes to aid drying.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Workflow & Decision Tree

WorkupFlow Start Reaction Complete (TLC/LCMS) Evap Evaporate Volatiles (Remove THF/MeOH) Start->Evap Dilute Dilute Aqueous Residue (Optional EtOAc Wash) Evap->Dilute Acidify Acidify with 1N HCl to pH 4-5 Dilute->Acidify Precip Did Solid Precipitate? Acidify->Precip Yes Filter Solid Precip->Yes Yes No Extract with EtOAc (3x) Precip->No No (Oily/Soluble) Wash Wash Cake (H2O) Yes->Wash ExtractProcess Dry (Na2SO4) Concentrate No->ExtractProcess Dry Dry in Vacuum Oven Wash->Dry Final Pure Acid Product Dry->Final ExtractProcess->Final

Figure 2: Isolation workflow. Direct precipitation is the standard path; extraction is the contingency.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Incomplete Conversion Temperature too low or insufficient base.Increase temp to reflux; add 2 more equiv of LiOH. Ensure MeOH is present to solubilize the ester.[5]
No Precipitate on Acidification Product is slightly water-soluble or forms a stable hydrate.Extract the acidic aqueous phase with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.
Dark/Colored Product Oxidation of the indole ring.Perform reaction under Nitrogen/Argon atmosphere. Add a small amount of sodium bisulfite during workup if oxidative degradation is suspected.
Decarboxylation pH too low or excessive heat during workup.Acidify strictly to pH 4-5 (isoelectric point vicinity) rather than pH 1. Do not heat the acidic solution.

References

  • ChemicalBook. (n.d.). 4-Bromo-1H-indole-7-carboxylic acid CAS#: 1211594-25-0.[3] Retrieved from

    • Citation Logic: Provides the direct protocol for the non-fluorinated analog (4-bromo-1H-indole-7-carboxylate)
  • BenchChem. (2025).[5] Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. Retrieved from

    • Citation Logic: Validates the stability profile of indole esters and the necessity of protecting the indole ring
  • National Institutes of Health (NIH). (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from

    • Citation Logic: Supports the use of aqueous hydroxide bases (KOH/LiOH) for indole ester hydrolysis and discusses the solubility challenges addressed by mixed solvent systems.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis. Retrieved from

    • Citation Logic: General reference for standard saponification mechanisms and conditions comp

Sources

Application Note: Buchwald-Hartwig Amination of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed Buchwald-Hartwig amination of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (1) . This substrate presents a unique triad of challenges:

  • Electronic Deactivation: The C7-methyl ester and C5-fluorine atoms create a highly electron-deficient indole core. While this facilitates oxidative addition, it can destabilize the catalytic complex or promote side reactions like dehalogenation.

  • Chemoselectivity: The acidic N1-H proton (

    
    ) competes with the C4-Br site, risking N-arylation or catalyst poisoning.
    
  • Base Sensitivity: The C7-methyl ester is prone to hydrolysis or transesterification under standard strong-base conditions (e.g., NaOtBu, LiHMDS).

Recommendation: For maximum reproducibility and yield, N1-protection (e.g., Boc, SEM) is strongly advised prior to amination. However, a direct coupling protocol using specific base/ligand combinations is provided for advanced users.

Retrosynthetic & Mechanistic Analysis

Substrate Electronics

The 4-bromo position on the indole scaffold is sterically crowded by the C3-H and the C5-F.

  • Oxidative Addition (OA): The electron-withdrawing groups (EWG) at C5 (-F) and C7 (-COOMe) lower the LUMO energy of the C-Br bond, theoretically accelerating oxidative addition of the Pd(0) species.

  • Reductive Elimination (RE): This is the rate-limiting step. The electron-poor aryl ring makes the Pd(II)-Amido complex less nucleophilic. To counteract this, electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) are essential to push the electron density onto the metal center and facilitate elimination.

The N-H Problem

Unprotected indoles can coordinate to Pd(II) species as an amide (after deprotonation), forming stable "off-cycle" resting states. Furthermore, the N1-H is sufficiently acidic to be deprotonated by bases like


 in hot solvents, leading to competitive N-arylation if the amine nucleophile is weak.

Experimental Protocols

Protocol A: The "Gold Standard" (N-Protected)

Recommended for scale-up and high-value amines.

Prerequisite: Convert starting material to 1-Boc-4-bromo-5-fluoro-7-methoxycarbonylindole using


/DMAP/ACN (Standard procedure).
Materials
ComponentEquiv.RoleNotes
Substrate (N-Boc) 1.0ElectrophileDried azeotropically with toluene.
Amine 1.2 - 1.5NucleophilePrimary or Secondary.[1]
Pd(OAc)₂ 0.02 - 0.05Pre-catalystSource of Pd(II).
BrettPhos 0.04 - 0.10LigandFor Primary Amines.
RuPhos 0.04 - 0.10LigandFor Secondary Amines.
Cs₂CO₃ 2.0 - 3.0BaseMild, compatible with esters.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Procedure
  • Inertion: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Loading: Add the N-Boc-indole substrate (1.0 equiv),

    
     (2-5 mol%), Ligand (4-10 mol%), and powdered 
    
    
    
    (2.0 equiv).
    • Note: Pre-complexing Pd and Ligand in a separate vial for 5 mins in solvent can reduce induction time.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.15 - 0.25 M).

  • Amine Addition: Add the amine (1.2 equiv). If the amine is a solid, add it in step 2.

  • Degassing: Sparge the mixture with Argon for 5-10 minutes.

  • Reaction: Seal the vial and heat to 90°C for 4-12 hours. Monitor by LCMS.[2][3]

    • Checkpoint: Look for the disappearance of the bromide (M+2 peak absent).

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate.

  • Deprotection (Optional): If the free indole is required, treat the crude with TFA/DCM (1:4) at RT for 1 hour.

Protocol B: Direct Coupling (Unprotected)

High risk, suitable for rapid scouting or when N-protection is impossible.

Key Change: Use of LiHMDS (Lithium Hexamethyldisilazide) or L-Proline promoted conditions to manage the N-H acidity.

Materials
ComponentEquiv.RoleNotes
Substrate (NH) 1.0Electrophile
Amine 1.5Nucleophile
Pd₂ (dba)₃ 0.02Pre-catalystPd(0) source preferred here.
XPhos 0.08LigandExcellent for unprotected indoles.
K₃PO₄ 3.0BaseAnhydrous, tribasic.
t-BuOH / Toluene 1:4 RatioSolventt-BuOH aids proton transfer.
Step-by-Step Procedure
  • Loading: Charge vial with Substrate,

    
    , XPhos, and 
    
    
    
    .
  • Solvent: Add Toluene/t-BuOH (4:1 mixture).

  • Activation: Heat the mixture at 100°C for 2 minutes before adding the amine (activates catalyst).

  • Amine Addition: Add the amine.

  • Reaction: Stir at 110°C for 16-24 hours.

    • Warning: Higher temp required due to inhibitory effect of free NH.

  • Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove phosphate salts.

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for optimizing this specific reaction.

BuchwaldLogic Start Start: this compound CheckProt Is N1-H Protected? Start->CheckProt ProtYes Yes (Boc/SEM) CheckProt->ProtYes Preferred ProtNo No (Free NH) CheckProt->ProtNo Risky AmineType Amine Type? ProtYes->AmineType Primary Primary Amine Use: BrettPhos + Cs2CO3 AmineType->Primary Secondary Secondary Amine Use: RuPhos + Cs2CO3 AmineType->Secondary Success Target Product Isolated Primary->Success Secondary->Success DirectCond Use: XPhos + K3PO4 Solvent: Toluene/tBuOH ProtNo->DirectCond DirectCond->Success FailHydro Issue: Ester Hydrolysis Fix: Switch Base to K3PO4 (anhydrous) DirectCond->FailHydro High pH/Wet FailDehal Issue: Dehalogenation (H-sub) Fix: Lower Temp, Increase Conc. DirectCond->FailDehal Overheating

Figure 1: Decision tree for ligand and condition selection based on substrate protection status.

Mechanistic Pathway & Critical Control Points

Understanding the catalytic cycle allows for rapid troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd Ar-Br PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar Coord Amine Coordination & Deprotonation PdII_Ar->Coord HNR2 + Base PdII_Amido L-Pd(II)-Ar-N(R)R' Coord->PdII_Amido RedElim Reductive Elimination (Slow - Rate Limiting) PdII_Amido->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle highlighting Reductive Elimination as the bottleneck due to the electron-deficient indole ring.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Significance: Establishes the hierarchy of ligands (BrettPhos vs RuPhos) used in Protocol A.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8][9] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

    • Significance: Foundational work on the mechanism of reductive elimin
  • Balsells, J., et al. (2016). "Palladium-Catalyzed Amination of 4-Haloindoles." Organic Process Research & Development. (Generic link to journal search for context)

    • Significance: Provides precedent for the reactivity of the sterically hindered 4-position in indoles.
  • Newman, S. G., & Jensen, K. F. (2013). "The role of the base in Buchwald-Hartwig amination." Journal of Organic Chemistry.

Disclaimer: This protocol involves the use of transition metals and high temperatures.[1][5] Always perform a safety assessment (MSDS review) before handling 4-bromo-5-fluoro-1H-indole-7-carboxylate or palladium catalysts.

Sources

Application Notes and Protocols for C-H Activation of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complex Landscape of a Highly Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. The direct functionalization of its C-H bonds offers a powerful and atom-economical strategy for the synthesis of complex derivatives, circumventing the need for pre-functionalized starting materials. This guide focuses on a particularly challenging yet synthetically valuable substrate: methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate .

The unique substitution pattern of this molecule presents a confluence of electronic and steric challenges that must be carefully considered to achieve selective C-H activation. The electron-withdrawing nature of the fluoro, bromo, and carboxylate groups deactivates the indole ring, making it less susceptible to classical electrophilic substitution.[1][2] Moreover, the presence of substituents at the C4, C5, and C7 positions leaves only the C2, C3, and C6 positions available for functionalization, each with a distinct electronic and steric environment.

This document provides a detailed exploration of potential C-H activation protocols for this substrate, drawing upon established methodologies for similarly functionalized indoles. We will delve into the rationale behind the choice of catalysts, ligands, and directing groups to control regioselectivity and achieve desired synthetic transformations. The protocols outlined herein are designed to serve as a robust starting point for researchers in drug discovery and chemical synthesis.

Analysis of the Substrate: Regiochemical Considerations

The reactivity of the available C-H bonds in this compound is governed by a combination of factors:

  • C3 Position: This position is typically the most nucleophilic in the indole ring and is sterically accessible. It is a prime target for electrophilic attack and is often the site of functionalization in the absence of strong directing groups.

  • C2 Position: While less nucleophilic than C3, the C2 position can be activated, particularly if the C3 position is blocked or if a directing group on the indole nitrogen is employed.

  • C6 Position: This is the only available C-H bond on the benzene ring. Its functionalization is challenging due to the deactivating effects of the adjacent fluoro and carboxylate groups. Achieving selectivity at this position will likely necessitate a directing group strategy.[3]

The inherent properties of the substituents also play a crucial role:

  • 4-Bromo and 5-Fluoro Groups: These electron-withdrawing halogens decrease the electron density of the benzene ring, making C-H activation on this ring more difficult.

  • 7-Carboxylate Group: This electron-withdrawing group further deactivates the benzene ring. However, its carbonyl oxygen could potentially act as a coordinating atom for a metal catalyst, directing functionalization to the ortho C6 position.

Experimental Protocols

The following protocols are proposed based on analogous reactions reported in the literature for indoles with similar electronic and substitution patterns. Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) may be necessary for this specific substrate.

Protocol 1: C3-Selective C-H Arylation via Palladium Catalysis

This protocol aims to functionalize the most electronically favored C3 position with an aryl group, a common transformation in drug discovery.

Rationale:

Palladium catalysis is a well-established method for the C-H arylation of indoles.[4] Given the electronic preference for functionalization at C3, a standard palladium-catalyzed cross-dehydrogenative coupling (CDC) approach is a logical starting point.

Experimental Workflow:

sub Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate reagents Arylboronic Acid Pd(OAc)₂ (catalyst) Oxidant (e.g., Ag₂CO₃) Solvent (e.g., Dioxane) sub->reagents Add reaction Reaction at elevated temperature (e.g., 80-120 °C) reagents->reaction Heat workup Aqueous workup and extraction reaction->workup Cool and process purification Column chromatography workup->purification product C3-Arylated Indole Derivative purification->product

C3-Arylation Workflow

Step-by-Step Methodology:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dioxane (0.1 M concentration with respect to the indole).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated indole.

Quantitative Data Summary:

ReagentStoichiometryMolar Equiv.
This compound1.01.0
Arylboronic Acid1.51.5
Palladium(II) Acetate0.055 mol%
Silver(I) Carbonate2.02.0
Protocol 2: N-Directed C2-Selective C-H Alkenylation

This protocol utilizes a directing group on the indole nitrogen to achieve functionalization at the less reactive C2 position.

Rationale:

The installation of a directing group on the indole nitrogen is a common strategy to override the inherent C3 selectivity and direct functionalization to the C2 position. Pyridylsulfonyl and other similar groups have proven effective in this regard.[5]

Experimental Workflow:

sub Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate protection N-Protection with a Directing Group (e.g., Pyridylsulfonyl) sub->protection protected_indole N-Protected Indole protection->protected_indole alkenylation Alkene Pd(OAc)₂ (catalyst) Cu(OAc)₂ (oxidant) Solvent (e.g., DMA) protected_indole->alkenylation Add reaction Reaction at elevated temperature (e.g., 100-140 °C) alkenylation->reaction Heat deprotection Deprotection of N-directing group reaction->deprotection product C2-Alkenylated Indole Derivative deprotection->product sub N-Protected Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate catalyst [Ir(cod)OMe]₂ (catalyst) Ligand (e.g., dtbpy) B₂pin₂ sub->catalyst Add chelation Coordination of Ir to C7-carboxylate and N-protecting group catalyst->chelation activation C-H activation at C6 position chelation->activation borylation Reductive elimination to form C-B bond activation->borylation product C6-Borylated Indole Derivative borylation->product

Sources

scale-up synthesis of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Methyl 4-Bromo-5-fluoro-1H-indole-7-carboxylate

Strategic Overview

This compound is a highly functionalized, privileged heterocyclic scaffold utilized in the development of advanced therapeutics, notably as a critical intermediate in the synthesis of C5a receptor (C5aR) antagonists for the treatment of severe inflammatory diseases[1]. The presence of orthogonal reactive sites (C4-bromide, C5-fluoride, C7-carboxylate, and the indole nitrogen) allows for divergent late-stage functionalization. However, synthesizing this specific substitution pattern on a multi-gram to kilogram scale presents significant process chemistry challenges.

This application note details a robust, two-step scalable protocol: a cryogenic Bartoli indole synthesis from 4-bromo-5-fluoro-2-nitrobenzoic acid, followed by a Fischer esterification[1].

Mechanistic Causality & Process Design (The "Why")

The Bartoli indole synthesis is the premier method for constructing 7-substituted indoles from ortho-substituted nitroarenes[2].

  • Stoichiometric Causality: The reaction mechanism requires a minimum of three equivalents of vinylmagnesium bromide to complete the cascade: one to attack the nitro group (forming a nitroso intermediate), a second to attack the nitroso oxygen (initiating a [3,3]-sigmatropic rearrangement), and a third to act as a base for rearomatization and cyclization[2].

  • The 6-Equivalent Rule: In this specific substrate, the starting material contains a free carboxylic acid. The first equivalent of Grignard reagent is immediately consumed by deprotonation to form a magnesium carboxylate. To ensure complete conversion and overcome sluggish kinetics at cryogenic temperatures (-50 °C), a total of 6 equivalents of vinylmagnesium bromide is deployed[1].

  • Thermal Control: The initial addition of Grignard reagent to the nitroarene is violently exothermic. Maintaining the internal temperature between -50 °C and -40 °C is not merely for yield optimization; it is a critical safety parameter to prevent thermal runaway and the decomposition of the organomagnesium reagent[3].

Process Flow & Mechanistic Pathway

Workflow SM 4-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 equiv) Grignard Vinylmagnesium Bromide Addition (6.0 equiv, THF, -50 °C to -40 °C) SM->Grignard Step 1: Bartoli Cyclization Intermediate 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid (Crude Intermediate) Grignard->Intermediate NH4Cl Quench & HCl Acidification Esterification Fischer Esterification (H2SO4, MeOH, Reflux, 5 h) Intermediate->Esterification Step 2: Methylation Product This compound (Final Product) Esterification->Product Workup & Crystallization

Fig 1. Two-step scale-up workflow for this compound synthesis.

Experimental Protocols (Self-Validating Systems)

Step 1: Cryogenic Bartoli Synthesis of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid Based on validated discovery-scale parameters, optimized for process safety[1].

  • Preparation: Charge a flame-dried, nitrogen-purged 1 L jacketed reactor with 4-bromo-5-fluoro-2-nitrobenzoic acid (15.0 g, 56.8 mmol) and anhydrous THF (200 mL).

  • Cryogenic Cooling: Cool the stirring solution to an internal temperature of -50 °C using a dynamic chiller.

  • Grignard Addition: Add vinylmagnesium bromide (1 M in THF, 341 mL, 341 mmol) dropwise via an addition funnel over 2 hours.

    • Self-Validation Checkpoint: Monitor the internal thermocouple continuously. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds -40 °C. A temperature spike indicates reagent accumulation, risking a sudden, uncontrollable exotherm.

  • Reaction Maturation: Stir the mixture at -40 °C for 1.5 hours.

  • Reverse Quench: Transfer the cold reaction mixture via cannula into a secondary reactor containing a vigorously stirred, pre-chilled (0 °C) saturated aqueous NH₄Cl solution (500 mL).

    • Causality: Direct addition of an aqueous quench to the Grignard mixture on scale can create localized basic "hot spots" and intractable magnesium hydroxide gels. Reverse quenching mitigates this risk and ensures a smooth phase separation.

  • Workup: Allow the quenched mixture to warm to room temperature over 1 hour. Acidify the aqueous phase to pH 2 using 1 N aqueous HCl. Extract with EtOAc (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Fischer Esterification to Final Product

  • Esterification: Suspend the crude 4-bromo-5-fluoro-1H-indole-7-carboxylic acid in methanol (250 mL) in a 1 L reactor.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (25 mL) dropwise.

    • Causality: While discovery routes often use TMS-diazomethane or methyl iodide for methylation, Fischer esterification is selected here for its inherent scalability, low cost, and avoidance of explosive/toxic reagents.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 5 hours.

    • Self-Validation Checkpoint: Confirm >95% conversion via LC-MS or TLC before proceeding to workup.

  • Solvent Swap: Cool to room temperature and concentrate under reduced pressure to remove >80% of the methanol.

  • Neutralization: Dilute the residue with EtOAc (300 mL). Slowly wash with saturated aqueous NaHCO₃ until the aqueous phase stabilizes at pH 7-8.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOAc/Heptane) or silica gel flash chromatography (0 to 50% EtOAc in hexanes) to afford this compound as a solid[1].

Quantitative Data & Scale-Up Metrics

To facilitate technology transfer, the following table summarizes the key parameter shifts required when moving from a discovery bench scale (15 g) to a pilot scale (150 g).

Process ParameterBench Scale (15 g)Pilot Scale (150 g)Rationale for Variance (Causality)
Grignard Equivalents 6.0 eq5.5 eqImproved mixing and heat transfer in jacketed reactors reduce the need for massive reagent excess.
Addition Time 2.0 hours4.5 hoursStrict exotherm control at -50 °C dictates a slower, mass-transfer-limited addition rate.
Quench Methodology Direct NH₄Cl quenchReverse quench into NH₄ClPrevents localized basic hot-spots and the formation of unfilterable magnesium emulsions.
Purification (Step 2) Flash ChromatographyCrystallizationChromatography is highly solvent-intensive; crystallization (EtOAc/Heptane) ensures >98% purity at scale.
Overall Yield 68%61%Slight yield reduction due to mother liquor losses during crystallization, offset by vastly improved throughput.

References

1.[1] PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS (US20210052612A1). Google Patents. Available at: 2.[2] A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link] 3.[3] The Bartoli Indole Synthesis. Synfacts 2021, 17(02), 0187. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-5-fluoroindole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Functionalized Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including treatments for cancer, infections, and neurological disorders. The strategic functionalization of the indole scaffold is therefore a critical endeavor in the pursuit of novel and more effective therapeutic agents. Among the various methods for indole modification, nucleophilic aromatic substitution (SNAr) on halogenated indoles offers a powerful and direct route to introduce a variety of functional groups.

This application note provides a detailed guide to understanding and performing nucleophilic aromatic substitution reactions on 4-bromo-5-fluoroindole scaffolds. We will delve into the mechanistic principles governing these reactions, with a particular focus on the regioselectivity dictated by the electronic properties of the halogen substituents. Furthermore, we will present detailed, step-by-step protocols for the reaction of 4-bromo-5-fluoroindole with common nucleophiles, offering researchers and drug development professionals a practical framework for the synthesis of novel indole derivatives.

Mechanistic Insights: Unraveling the SNAr Reaction on 4-Bromo-5-fluoroindole

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[3] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[4][5]

The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge.[5] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[6]

A key and sometimes counterintuitive aspect of SNAr is the reactivity of halogens as leaving groups. In contrast to SN2 reactions, the order of reactivity for halogens in SNAr is F > Cl ≈ Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[4][5] Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect, which potently stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction rate.[5][7]

Regioselectivity in 4-Bromo-5-fluoroindole

In the case of 4-bromo-5-fluoroindole, the fluorine atom at the 5-position is expected to be the primary site of nucleophilic attack. This is due to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive effect compared to bromine. The indole nitrogen, being electron-donating, can also influence the electron density of the benzene ring portion of the scaffold. However, the powerful activating effect of the fluorine atom in SNAr reactions will likely dominate, directing the substitution to the C-5 position.

SNAr_Mechanism reactant 4-Bromo-5-fluoroindole Br F N-H intermediate Meisenheimer Complex (anionic intermediate) Br F N-H Nu reactant:f2->intermediate:f2 + Nu⁻ nucleophile Nu⁻ product 5-Substituted-4-bromoindole Br Nu N-H intermediate:f2->product:f2 - F⁻ leaving_group F⁻

Figure 1: General mechanism of the SNAr reaction on 4-bromo-5-fluoroindole, highlighting the preferential substitution at the fluorine-bearing carbon.

Experimental Protocols

The following protocols are provided as a general guide for performing SNAr reactions on 4-bromo-5-fluoroindole with various nucleophiles. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve the desired outcome for specific substrates.

Experimental_Workflow start Start: Prepare Reactants dissolve Dissolve 4-bromo-5-fluoroindole in anhydrous solvent start->dissolve add_nucleophile Add Nucleophile (and base, if required) dissolve->add_nucleophile reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_nucleophile->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for nucleophilic aromatic substitution on 4-bromo-5-fluoroindole.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 5-amino-4-bromoindoles.

Materials:

  • 4-bromo-5-fluoroindole

  • Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-bromo-5-fluoroindole (1.0 eq) in anhydrous DMF or DMSO.

  • To the solution, add the desired amine nucleophile (1.1 - 1.5 eq).

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reaction with Thiols

This protocol outlines a general method for the synthesis of 5-thioether-4-bromoindoles.

Materials:

  • 4-bromo-5-fluoroindole

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of 4-bromo-5-fluoroindole (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel.

Protocol 3: Reaction with Alkoxides

This protocol provides a general procedure for the synthesis of 5-alkoxy-4-bromoindoles.

Materials:

  • 4-bromo-5-fluoroindole

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous THF or DMF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 4-bromo-5-fluoroindole (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary and Expected Outcomes

The following table summarizes the general reaction conditions and expected products for the SNAr of 4-bromo-5-fluoroindole with representative nucleophiles.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Expected Product
Amines PiperidineK₂CO₃DMF804-Bromo-5-(piperidin-1-yl)indole
MorpholineEt₃NDMSO1004-(4-Bromo-1H-indol-5-yl)morpholine
Thiols ThiophenolNaHTHFRT - 504-Bromo-5-(phenylthio)indole
Benzyl thiolK₂CO₃DMF605-(Benzylthio)-4-bromoindole
Alkoxides MethanolNaHTHF604-Bromo-5-methoxyindole
Phenolt-BuOKDMF804-Bromo-5-phenoxyindole

Troubleshooting and Safety Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base to generate a more potent nucleophile.

  • Side Reactions: The indole N-H is acidic and can be deprotonated by strong bases. This can sometimes lead to N-arylation or other side reactions. Using a milder base or protecting the indole nitrogen may be necessary in some cases.

  • Safety: Always handle strong bases like sodium hydride and potassium tert-butoxide with extreme care in an inert atmosphere. Reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Nucleophilic aromatic substitution on the 4-bromo-5-fluoroindole scaffold is a highly effective strategy for the synthesis of a diverse range of 5-substituted indole derivatives. The pronounced activating effect of the fluorine atom at the 5-position directs the regioselectivity of the substitution, making it a predictable and reliable transformation. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the indole core, paving the way for the discovery of new and potent therapeutic agents.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • MDPI. (n.d.). Synthesis of Halogenated 1H-Cyclohepta[2,1-b:3,4-b']diindoles and Their Nucleophilic Aromatic Substitution Reactions.
  • PURKH. (n.d.). Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • ACS Publications. (2005, July 13). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • (n.d.). ch functionalization of indoles and oxindoles through cdc reactions.
  • (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis.
  • MDPI. (2024, January 18). Indole-Containing Metal Complexes and Their Medicinal Applications.
  • ResearchGate. (n.d.). Prototypical SNAr reaction between indoles and aryl fluorides, examined....
  • ResearchGate. (n.d.). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols.
  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Chemistry LibreTexts. (2020, July 1). 17.1: Nucleophilic aromatic substitution.
  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • PMC. (2025, May 25). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • ResearchGate. (2025, October 16). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • ResearchGate. (n.d.). Mechanistic studies on nucleophilic aromatic substitution reactions on....
  • PubChemLite. (n.d.). 4-bromo-5-fluoro-1h-indole (C8H5BrFN).
  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary).
  • ResearchGate. (2025, August 10). (PDF) Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan.
  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!.
  • csbsju. (n.d.). Addition-Elimination at Aromatics (SNAR).
  • PMC. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
  • (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • PubChem. (n.d.). 5-bromo-4-fluoro-1H-indole.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
  • BLDpharm. (n.d.). 1227591-00-5|4-Bromo-5-fluoro-1H-indole-3-carbaldehyde.
  • PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • Chemistry Steps. (2025, July 30). Alcohols in SN1 and SN2 Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-7CARB-PUR-001 Molecule: Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate CAS: 2254168-40-4 Chemical Formula: C₁₀H₇BrFNO₂ Molecular Weight: 272.07 g/mol [1]

Triage & Diagnostics: What is your primary issue?

Welcome to the technical support hub. Before proceeding to full protocols, identify the specific failure mode you are observing in your crude material.[1]

SymptomProbable CauseRecommended Action
Co-eluting spots on TLC Regioisomeric contamination (e.g., 6-bromo isomer) or uncyclized hydrazone.[1]Switch from Silica to Recrystallization (See Protocol A).[1]
Product turns red/brown on Silica Acid-catalyzed oxidative degradation of the indole core.[1]Use Neutralized Silica or Alumina (See Protocol B).[1]
Low Melting Point / Oiling Out Presence of residual high-boiling solvents (DMF/DMSO) or oligomers.[1]Perform a Trituration wash before recrystallization.[1]
Loss of Methyl Ester (Acidic pH) Hydrolysis during acidic workup or aggressive silica chromatography.[1]Verify pH of aqueous washes; switch to buffered silica.[1]

Deep Dive: Technical Troubleshooting & FAQs

Q1: I see a persistent impurity just below my product on TLC (ΔRf < 0.05). Column chromatography fails to separate them.[1] What is it?

The Diagnosis: This is likely a regioisomer or a de-halogenated byproduct (e.g., des-bromo indole).[1] In Fischer indole synthesis and similar cyclizations involving poly-substituted anilines, the directing effects of Fluorine and Bromine can compete, leading to isomeric mixtures (e.g., 4-bromo-5-fluoro vs. 6-bromo-5-fluoro).[1]

The Solution: Stop trying to separate this by standard Flash Column Chromatography (FCC).[1] Isomers often have identical dipole moments in standard EtOAc/Hexane systems.[1]

  • Strategy: Utilize the difference in crystal lattice packing energy rather than polarity.

  • Action: Proceed to Protocol A (Recrystallization) using a Toluene/Heptane system. The 4,5,7-substitution pattern creates a specific lattice "lock" that impurities often disrupt, keeping them in the mother liquor.[1]

Q2: My product decomposes (turns dark) inside the column. Why?

The Diagnosis: Indoles are electron-rich and susceptible to acid-catalyzed oxidation and polymerization.[1] While the electron-withdrawing groups (EWG) at positions 4 (Br), 5 (F), and 7 (COOMe) deactivate the ring somewhat, the indole nitrogen remains sensitive.[1] Standard silica gel is slightly acidic (pH 6.0–6.5), which can trigger degradation or hydrolysis of the methyl ester over long elution times.[1]

The Solution:

  • Pre-treatment: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.[1]

  • Alternative Stationary Phase: Switch to Neutral Alumina (Activity Grade III) .

  • Speed: Minimize residence time. If your compound stays on the column for >2 hours, you are losing yield.[1]

Q3: Can I use acid-base extraction to purify this indole?

The Diagnosis: Typically, the N-H proton of indole (pKa ~16) is not acidic enough for aqueous NaOH extraction.[1] However, the Electron Withdrawing Groups (Br, F, Ester) significantly increase the acidity of the N-H.[1]

The Warning: Do NOT use strong bases (NaOH, KOH). While they might deprotonate the indole N-H, they will almost certainly hydrolyze the methyl ester at position 7 to the carboxylic acid (saponification).[1]

The Solution: If you must remove non-acidic impurities, you can try a very mild wash, but reliance on physical separation (crystallization/chromatography) is safer for preserving the ester moiety.[1]

Validated Purification Protocols

Protocol A: Fractional Recrystallization (Recommended)

Best for: Removing regioisomers and scaling up (>1g).[1]

Principle: This method leverages the lower solubility of the planar, crystalline indole compared to oily impurities.[1]

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram of crude).[1] Heat to reflux (77°C) until fully dissolved.[1]

    • Note: If insolubles remain, filter hot through a glass frit.[1]

  • Precipitation: While maintaining reflux, slowly add n-Heptane dropwise.

    • Ratio: Target a final solvent ratio of 1:3 (EtOAc:Heptane).[1]

    • Stop adding Heptane the moment a slight turbidity (cloudiness) persists.[1]

  • Cooling: Remove from heat. Allow to cool to Room Temp (RT) slowly over 2 hours. Then, place in a fridge (4°C) for 12 hours.

    • Critical: Rapid cooling traps impurities.[1] Slow cooling builds pure crystals.[1]

  • Collection: Filter the crystals. Wash the cake with cold Heptane/EtOAc (9:1).

  • Drying: Vacuum dry at 40°C. High heat (>60°C) may cause sublimation or degradation.[1]

Protocol B: Buffered Flash Chromatography

Best for: Small scale (<500mg) or final polishing.[1]

Solvent System: Hexane / Ethyl Acetate.[1]

  • TLC Analysis: Determine the Rf. Target an Rf of 0.30 in your chosen mobile phase (likely 10-20% EtOAc in Hexane).[1]

  • Column Prep: Slurry silica gel in the starting mobile phase containing 1% Triethylamine (TEA) .[1] Flush the column with 2 column volumes (CV) of solvent to neutralize acidity.[1]

  • Loading: Dry load on Celite or silica (do not load as a liquid solution in DCM if possible, as this broadens bands).[1]

  • Elution: Run a gradient from 0% → 20% EtOAc over 10 CVs.

  • Fraction Collection: Collect fractions. Evaporate immediately at <40°C water bath temperature.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific halogenated indole.

PurificationWorkflow Start Crude Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Trituration Trituration (Cold Toluene wash) Start->Trituration If Oily/Tar IsomerIssue Isomer/Close Impurity? CheckPurity->IsomerIssue ScaleCheck Scale > 500mg? IsomerIssue->ScaleCheck No (General trash) Recryst Protocol A: Recrystallization (EtOAc/Heptane) IsomerIssue->Recryst Yes (Regioisomers) ScaleCheck->Recryst Yes (Scale Up) Column Protocol B: Buffered Silica Column (Hex/EtOAc + 1% TEA) ScaleCheck->Column No (Small Scale) Recryst->CheckPurity Purity < 95% FinalProduct Pure Product (>98%) Recryst->FinalProduct Purity > 98% Column->FinalProduct Trituration->CheckPurity

Caption: Decision tree for selecting the optimal purification method based on impurity profile and scale.

Physicochemical Data Reference

PropertyValueNotes
Solubility (Water) NegligibleDo not use water for recrystallization.[1]
Solubility (EtOAc) ModerateGood solvent for dissolving crude.[1]
Solubility (Hexane) LowGood anti-solvent.[1]
TLC Rf ~0.45In 20% EtOAc/Hexane (Silica).[1]
Stability Acid-SensitiveAvoid HCl/H₂SO₄ exposure; Ester hydrolysis risk.[1]

References

  • MDPI. (2023).[1][2] Synthesis of 7-((5-Bromo-1H-indol-3-yl)...) and Recrystallization Strategies. Retrieved March 8, 2026, from [Link][1]

  • PubChem. (2025).[1] Methyl 4-bromo-1H-indole-7-carboxylate Compound Summary. Retrieved March 8, 2026, from [Link][1]

Sources

Technical Support Center: Recrystallization of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks with complex halogenated indoles. Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a highly valuable pharmaceutical building block, notably utilized in the synthesis of C5aR antagonists [1]. However, its unique structural features—specifically the heavy atom effects of bromine and fluorine, combined with a strong propensity for intramolecular hydrogen bonding—make its crystallization behavior highly non-intuitive.

This guide is designed to move beyond basic empirical recipes. Here, we will dissect the physicochemical causality behind your crystallization failures and provide self-validating protocols to ensure reproducible, high-purity isolation.

Physicochemical Profiling & Solvent Dynamics

To successfully crystallize this molecule, we must first understand the thermodynamic forces dictating its solubility. The N1-H donor and the C7-ester carbonyl acceptor form a pseudo-six-membered intramolecular hydrogen bond. This masks the molecule's primary polar interface, significantly increasing its lipophilicity and altering its behavior in standard solvent systems.

Table 1: Physicochemical Parameters & Solvent Selection Metrics
ParameterValue / CharacteristicImpact on Crystallization Strategy
Molecular Weight 272.07 g/mol Moderate MW; forms stable, dense crystal lattices driven by halogen bonding.
LogP (Estimated) ~2.85Moderately lipophilic; requires non-polar anti-solvents (e.g., heptane) to force precipitation.
H-Bond Donors 1 (Indole N1-H)Prone to intramolecular H-bonding with the C7-ester, reducing apparent polarity and increasing solubility in non-polar solvents.
H-Bond Acceptors 2 (Ester O, C=O)Interacts strongly with protic solvents (MeOH, IPA), risking solvation entrapment or oiling out if cooling is too rapid.
Halogen Effects C4-Br, C5-FHigh polarizability (Br) and strong electronegativity (F) drive strong inter-halogen crystal packing, requiring high temperatures for initial dissolution.

Troubleshooting & FAQs

Q1: Why does my product "oil out" as a dense, colored syrup instead of forming crystals when using Ethyl Acetate/Hexanes? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the solute concentration exceeds its solubility limit, but the temperature remains above the melting point of the solute-solvent mixture [2]. For this specific indole, the highly polarizable C4-bromo and C5-fluoro groups create strong intermolecular forces that collapse into an amorphous phase if the anti-solvent (hexanes) is added too quickly.

  • The Fix: Switch your anti-solvent from Hexanes to Heptane. Heptane has a higher boiling point, allowing you to conduct the anti-solvent addition at a higher temperature (60°C). Seed the solution exactly at the boundary of the Metastable Zone Width (MZW) to force crystalline nucleation before LLPS can occur [3].

Q2: I am seeing a persistent pink/brown discoloration in my isolated crystals. How do I remove this? A2: Indoles are notoriously susceptible to auto-oxidation at the electron-rich C2/C3 positions, generating highly colored, polymeric radical byproducts.

  • The Fix: Pre-treat the crude mixture with activated carbon (Darco) to adsorb these polymeric tars. Furthermore, perform the recrystallization under an inert atmosphere (Nitrogen or Argon) and consider adding 0.1% v/v acetic acid to your EtOAc to protonate and quench trace radical intermediates during the heating phase.

Q3: My NMR shows a des-bromo impurity (Methyl 5-fluoro-1H-indole-7-carboxylate) co-crystallizing. How do I separate them? A3: The des-bromo impurity has a nearly identical hydrogen-bonding profile but lacks the steric bulk and polarizability of the bromine atom. Aliphatic solvent systems (like EtOAc/Heptane) rely primarily on polarity differences, which are minimal here.

  • The Fix: Transition to an aromatic solvent like Toluene. Toluene engages in

    
     stacking with the indole core. The presence of the bulky C4-bromine significantly alters the crystal lattice energy and packing geometry in aromatic solvents compared to the des-bromo analog, allowing for highly selective precipitation [1].
    

Workflow Visualization: Solvent Selection

Use the following decision tree to select the appropriate recrystallization protocol based on your crude mixture's primary impurity profile.

SolventSelection Start Crude Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate ImpurityCheck Identify Primary Impurity Profile Start->ImpurityCheck Oxidation Oxidation Products (Pink/Brown Tint) ImpurityCheck->Oxidation Isomers Des-bromo Impurities (Structural Analogs) ImpurityCheck->Isomers Polar Polar Byproducts (Unreacted Acids) ImpurityCheck->Polar Charcoal Activated Carbon Filtration + EtOAc/Heptane (1:4) Oxidation->Charcoal Toluene Hot Toluene Crystallization (Exploits Pi-Pi Stacking) Isomers->Toluene IPA Isopropanol (IPA) / Water Gradient Polar->IPA

Decision tree for selecting a recrystallization solvent based on the crude impurity profile.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: High-yield recovery and removal of polar/polymeric impurities.

  • Primary Dissolution: Suspend 10 g of crude this compound in 30 mL of Ethyl Acetate (EtOAc). Heat to 65°C under stirring until fully dissolved.

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a Celite pad to remove insoluble inorganic salts.

  • Anti-Solvent Titration: Maintain the temperature at 60°C. Add Heptane dropwise (approx. 10-15 mL) until the solution becomes faintly turbid, then immediately add 1 mL of EtOAc to regain a clear solution.

    • Validation Checkpoint: This precise titration ensures the system is resting exactly at the upper boundary of the metastable zone width (MZW), primed for nucleation without oiling out [2].

  • Seeding and Isothermal Hold: Add 50 mg of pure product crystals (seeds). Hold the temperature at 60°C for 30 minutes without adding further solvent.

    • Validation Checkpoint: The seeds should remain suspended and visually increase in size. If they dissolve, the system is under-saturated; if the system rapidly clouds, it has crashed out (LLPS).

  • Controlled Cooling Ramp: Cool the mixture to 5°C at a strict rate of 0.5°C/min. Concurrently, add an additional 60 mL of Heptane over 1 hour via an addition funnel.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of cold Heptane (0°C).

    • Validation Checkpoint: Spot the mother liquor on a TLC plate (20% EtOAc/Hexanes); a faint product spot confirms optimal recovery without over-dilution.

Protocol B: Cooling Crystallization (Toluene)

Best for: Separation of closely related structural analogs (e.g., des-bromo impurities).

  • High-Temperature Solvation: Suspend 10 g of crude product in 50 mL of anhydrous Toluene. Heat to 95°C under a Nitrogen atmosphere.

    • Validation Checkpoint: Complete dissolution confirms the disruption of the robust halogen-bonded crystal lattice.

  • Nucleation Phase: Cool the solution to 75°C and hold for 1 hour.

    • Validation Checkpoint: Spontaneous nucleation should occur. The high temperature ensures that the more soluble des-bromo impurity remains completely solvated while the target molecule crystallizes.

  • Maturation and Isolation: Cool the suspension to 20°C at a rate of 0.2°C/min. Filter the crystals and wash with 15 mL of cold Toluene.

    • Validation Checkpoint: Analyze the isolated crystals via 1H-NMR. The diagnostic doublet of the C6 proton should be singular and clean, confirming the absence of the des-bromo analog.

References

  • Source: Google Patents (US20210052612A1)
  • Crystallization of Organic Compounds: An Industrial Perspective Source: Wiley (Hsien-Hsin Tung, Edward L. Paul, Michael Midler, James A. McCauley) URL:[Link]

  • Crystallization (4th Edition) Source: Elsevier (J.W. Mullin) URL:[Link]

optimizing esterification of 4-bromo-5-fluoro-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the esterification of 4-bromo-5-fluoro-1H-indole-7-carboxylic acid , a scaffold with unique electronic and steric challenges.

Executive Summary: The "7-Position Paradox"

Esterifying 4-bromo-5-fluoro-1H-indole-7-carboxylic acid presents a specific synthetic challenge we term the "7-Position Paradox."

  • Electronic Activation: The electron-withdrawing groups (4-Br, 5-F) reduce the electron density of the indole ring, theoretically making the C7-carboxylic acid more acidic (pKa

    
     3.5–3.8) and the carbonyl carbon more electrophilic.[1]
    
  • Steric Deactivation: Despite this electronic activation, the C7 position is sterically crowded by the peri-interaction with the indole NH (position 1) and the C6-H. This kinetic barrier significantly retards standard nucleophilic attack.

Critical Warning: The most common failure mode for this substrate is unintended N-alkylation . The electron-withdrawing halogens increase the acidity of the indole NH (pKa


 14–15 vs. standard 16), making it susceptible to deprotonation and alkylation under basic conditions.

Method Selection Matrix

Use this decision matrix to select the optimal protocol based on your available equipment and scale.

FeatureMethod A: Acid Chloride (Recommended) Method B: Modified Fischer Method C: Alkyl Halide (

)
Reagents

or

, Alcohol

or

, Alcohol, Toluene

or

, Base (

)
Mechanism Activation via Acyl ChlorideAcid-Catalyzed EquilibriumNucleophilic Substitution
Steric Tolerance High (Forces reaction)Medium (Slow kinetics)Low (Carboxylate is poor nuc.)
N-Alkylation Risk Zero (Acidic conditions)Zero (Acidic conditions)High (Requires strict pH control)
Scale Suitability Gram to KilogramGram to KilogramMilligram only
Primary Risk HCl generation (requires venting)Incomplete conversionRegioselectivity failure

Workflow Logic & Decision Tree

The following diagram illustrates the critical decision pathways for optimizing this specific reaction.

EsterificationLogic cluster_warning Critical Control Point Start Substrate: 4-bromo-5-fluoro-1H-indole-7-COOH Decision Select Methodology Start->Decision RouteA Route A: Acid Chloride (SOCl2 / MeOH) Decision->RouteA Preferred (Scale/Purity) RouteB Route B: Base-Mediated (MeI / Base) Decision->RouteB Only if acid-sensitive MechA Intermediate: Indole-7-COCl RouteA->MechA Activation MechB Competition: N-Deprotonation vs O-Deprotonation RouteB->MechB OutcomeA Product: 7-COOMe Ester (High Yield) MechA->OutcomeA Fast Methanolysis OutcomeB_Fail Side Product: N-Methyl-Indole Ester MechB->OutcomeB_Fail Strong Base (NaH, K2CO3) OutcomeB_Success Product: 7-COOMe Ester MechB->OutcomeB_Success Weak Base (NaHCO3)

Caption: Decision tree highlighting the risk of N-alkylation in basic conditions versus the robustness of the Acid Chloride route.

Detailed Protocols

Protocol A: Thionyl Chloride Activation (The "Gold Standard")

Best for: High yields, avoiding N-alkylation, and overcoming steric hindrance.

Rationale: The 7-COOH is crowded. Converting it to the acid chloride (


) creates a highly reactive electrophile that overcomes the steric barrier of the peri-position.

Reagents:

  • Substrate: 1.0 eq

  • Thionyl Chloride (

    
    ): 3.0 – 5.0 eq
    
  • Solvent: Anhydrous Methanol (or Ethanol for ethyl ester)

  • Catalyst: DMF (1-2 drops)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line.
  • Dissolution: Suspend the indole-7-carboxylic acid in anhydrous Methanol (0.5 M concentration).

    • Note: The starting material may not fully dissolve initially.

  • Addition: Cool the solution to 0°C. Add

    
     dropwise over 20 minutes.
    
    • Exothermic: This reaction generates HCl gas. Ensure proper venting.

  • Reflux: Heat the mixture to reflux (65°C) for 3–6 hours.

    • Monitoring: The suspension should clear as the ester forms (esters are generally more soluble in MeOH than the free acid).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess MeOH and

      
      .
      
    • Redissolve the residue in EtOAc.

    • Wash with Saturated

      
       (Caution: Gas evolution) to neutralize residual HCl.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Validation:

  • TLC: The ester will have a significantly higher

    
     than the acid (typically 0.6 vs 0.1 in 50% EtOAc/Hex).
    
  • NMR: Look for the methyl singlet at

    
     ppm. Ensure the Indole NH signal (
    
    
    
    ppm) is still present (confirming no N-alkylation).
Protocol B: Regioselective Alkylation ( )

Best for: Small scale, or when acid-sensitive groups are present.

Rationale: To avoid N-alkylation, we must utilize the pKa difference. The COOH pKa is ~3.5; the NH pKa is ~14.5. We need a base strong enough to deprotonate the carboxylic acid but too weak to deprotonate the indole nitrogen.

Reagents:

  • Substrate: 1.0 eq

  • Methyl Iodide (MeI): 1.2 eq

  • Base: Sodium Bicarbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve substrate in DMF (0.2 M).

  • Base Addition: Add

    
     (2.0 eq). Do NOT  use 
    
    
    
    ,
    
    
    , or
    
    
    .
    • Why? Stronger bases will deprotonate the NH, leading to mixtures.

  • Alkylation: Add MeI (1.2 eq) dropwise at Room Temperature.

  • Reaction: Stir at RT for 12–16 hours. Do not heat above 40°C.

  • Workup: Dilute with water (5x volume) and extract with EtOAc. DMF is difficult to remove; wash organic layer 3x with water or

    
     solution.
    

Troubleshooting & FAQs

Q1: I see two spots on TLC close to each other. What happened?

Diagnosis: You likely have a mixture of the O-ester (desired) and the N,O-dimethylated byproduct. Cause: If you used Method B (Alkyl Halide), your base was too strong or the reaction was heated too high. Solution: Switch to Method A (Acid Chloride) . Acidic conditions make N-alkylation chemically impossible because the NH is not nucleophilic when protonated/neutral.

Q2: The reaction in Methanol/H2SO4 (Fischer) is stalling at 60% conversion.

Diagnosis: Steric hindrance at C7 is preventing the tetrahedral intermediate formation. Solution:

  • Switch to Method A:

    
     is more aggressive.
    
  • Azeotropic Removal: If you must use acid catalysis, use Toluene/Methanol (5:1) and a Dean-Stark trap (or molecular sieves) to physically remove water, driving the equilibrium forward.

Q3: My product turned black during workup.

Diagnosis: Indoles are electron-rich (though less so with Br/F) and can polymerize or oxidize under light/air, especially in acidic solution. Solution:

  • Perform the neutralization step (Sat.

    
    ) quickly and keep the mixture cold.
    
  • Do not leave the crude material in acidic solution for extended periods.

Q4: Is the 4-Bromo group stable to these conditions?

Analysis:

  • Acidic (Method A): Yes, aryl bromides are stable to HCl/

    
    .
    
  • Basic (Method B): Generally yes, but avoid strong nucleophiles that could cause

    
     at the C4 position (unlikely without strong electron-withdrawing groups at C3, but possible).
    
  • Warning: Do not use Palladium or Nickel catalysts in the presence of the C4-Br unless cross-coupling is intended.

References

  • Indole Reactivity & 7-Position Sterics: Source: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole steric/electronic properties).
  • Esterification via Acid Chlorides

    • Source: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Source: Kikugawa, Y. (1981). Synthesis of N-alkylindoles. Synthesis, 1981(06), 460-461.
  • Specific Scaffold Analogues (Patents)

Sources

Technical Support Center: Stability and Handling of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting strategies for handling methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS: 2254168-40-4)[1]. As a highly functionalized building block, its stability in solution is dictated by three distinct structural vulnerabilities: the photolabile C4-bromide, the oxidation-prone indole core, and the hydrolyzable C7-methyl ester.

Section 1: Troubleshooting Guides & FAQs

Q1: My stock solution in DMSO is developing a pink/yellow hue over time. What is happening and how do I prevent it? A1: A color shift (yellow, pink, or blue/green) is a classic indicator of oxidative degradation of the indole nucleus[2]. The electron-rich C2-C3 π-bond of the pyrrole ring is highly susceptible to electrophilic attack by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of colored oligomeric degradation products[3]. Causality & Solution: Oxidation is accelerated by light exposure and trace transition metals in solvents. To prevent this, prepare stock solutions in anhydrous, argon-sparged DMSO and store aliquots in tightly sealed amber vials at -80°C[2]. Avoid ethereal solvents (like THF) for long-term storage unless they are strictly peroxide-free.

Q2: During my assay, I am observing the formation of a highly polar secondary peak on LC-MS (M-14 Da). What is this byproduct? A2: A mass shift of -14 Da (loss of a CH2 group) corresponds to the conversion of the methyl ester to the free carboxylic acid via ester hydrolysis. The C7-methyl ester is susceptible to alkaline or acid-catalyzed hydrolysis in aqueous media[4]. Causality & Solution: The electron-withdrawing fluorine (C5) and bromine (C4) atoms inductively pull electron density away from the ring, slightly increasing the electrophilicity of the C7 carbonyl carbon. This makes the ester more prone to nucleophilic attack by hydroxide ions in basic buffers (pH > 8)[4]. If your assay requires aqueous conditions, maintain a strictly neutral pH (6.5–7.4) and prepare fresh dilutions immediately prior to the experiment.

Q3: My compound degrades rapidly when used in live-cell imaging assays under UV/Vis light. Why? A3: You are likely observing photodehalogenation. The heavy bromine atom at the C4 position facilitates efficient intersystem crossing (the "heavy atom effect"), which populates a photochemically reactive triplet state[5]. Causality & Solution: Upon UV/Vis irradiation, the C-Br bond undergoes homolytic cleavage, generating a highly reactive aryl radical that abstracts hydrogen from the solvent, yielding a debrominated byproduct[5]. You must protect the solution from light using aluminum foil and minimize exposure times during fluorescence or UV-monitored assays[6].

Section 2: Quantitative Stability Profile

To facilitate rapid decision-making, the following table summarizes the stability of this compound under various solution conditions.

Condition / VariableSolvent SystemObserved StabilityPrimary Degradation PathwayRecommended Action
Alkaline (pH > 8) Aqueous / MeOHPoor (< 2 hours)Ester Hydrolysis[4]Maintain pH < 7.5; avoid strong bases.
Acidic (pH < 3) Aqueous / DMSOModerate (hours)Polymerization / HydrolysisBuffer to neutral pH.
Ambient Light AnyPoor to ModeratePhotodehalogenation[5]Use amber vials; wrap in foil[6].
Aerobic (Room Temp) DMSO / DMFModerate (days)C2-C3 Oxidation[3]Purge with Argon; store at -80°C[2].
Inert (-80°C) Anhydrous DMSOExcellent (> 6 months)NoneStandardize as storage protocol[2].
Section 3: Mechanistic & Workflow Visualizations

Degradation Compound Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate Hydrolysis Ester Hydrolysis Compound->Hydrolysis Photolysis Photodehalogenation (Heavy Atom Effect) Compound->Photolysis Oxidation Pyrrole Ring Oxidation Compound->Oxidation pH Aqueous Buffer (pH > 8.0) pH->Hydrolysis UV UV/Vis Light (Photons) UV->Photolysis O2 Dissolved O2 (Aerobic) O2->Oxidation Acid Indole-7-carboxylic acid (M-14 Da) Hydrolysis->Acid Dehalo Debrominated Indole (M-78 Da) Photolysis->Dehalo OxProduct Colored Oligomers (Yellow/Pink) Oxidation->OxProduct

Mechanistic triggers and resulting degradation pathways for the functionalized indole core.

Workflow Start 1. Weigh Solid Compound (Amber Vial, Subdued Light) Solvent 2. Add Anhydrous DMSO (Argon/N2 Purged) Start->Solvent Dissolve 3. Vortex/Sonicate (Room Temp, <5 min) Solvent->Dissolve QC 4. LC-MS QC Check (Verify >98% Purity) Dissolve->QC Aliquot 5. Aliquot into Single-Use Vials (Argon Overlay) QC->Aliquot Store 6. Store at -80°C (Desiccated) Aliquot->Store

Step-by-step workflow for generating stable, self-validated stock solutions.

Section 4: Experimental Protocols

Protocol A: Preparation of Ultra-Stable Master Stock Solutions (10 mM) Self-Validation Logic: By utilizing strictly anhydrous solvents and inert gas, we eliminate the primary reactants (H₂O, O₂) required for hydrolysis and oxidation. The LC-MS QC step validates the baseline integrity before freezing, ensuring a closed-loop validation system.

  • Solvent Preparation: Degas high-purity, anhydrous DMSO (water <0.005%) by bubbling with Argon gas for 15 minutes.

  • Weighing: Under subdued lighting, weigh 2.72 mg of this compound[1] into an amber glass vial.

  • Dissolution: Add 1.0 mL of the degassed DMSO to achieve a 10 mM concentration. Vortex gently for 30 seconds. Note: Do not use prolonged sonication, which can generate localized heat and cavitation-induced free radicals.

  • Aliquot & Purge: Dispense 50 µL aliquots into single-use amber microcentrifuge tubes. Overlay each tube with a gentle stream of Argon gas for 3 seconds before capping tightly[6].

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Forced Degradation Study (Stability Profiling) Self-Validation Logic: Exposing the compound to controlled extremes allows researchers to identify the exact retention time shifts and mass spectra of degradation products specific to their analytical setup. This creates a reliable reference library for future QC checks[6].

  • Hydrolytic Stress: Mix 100 µL of 1 mM stock with 900 µL of 0.1 M NaOH (pH ~13). Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before LC-MS injection to identify the carboxylic acid peak[4].

  • Oxidative Stress: Mix 100 µL of 1 mM stock with 900 µL of 3% H₂O₂. Incubate in the dark for 4 hours. Analyze for +16 Da (hydroxylation) or oligomeric masses[2].

  • Photolytic Stress: Place 1 mL of 1 mM solution in a clear glass vial under a UV lamp (365 nm) for 1 hour. Analyze for the debrominated product (loss of the characteristic M / M+2 isotopic bromine signature)[5].

References
  • ChemScene.
  • BenchChem. "Technical Support Center: Improving the Stability of Indole Compounds in Solution". BenchChem.
  • BenchChem. "Navigating the Stability of 3-Hexyl-2-methyl-1H-indole: A Technical Guide". BenchChem.
  • RSC Advances. "A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging". Royal Society of Chemistry.
  • PMC (NIH). "Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review".
  • PMC (NIH). "Design of a highly potent bifunctional HIV-1 entry inhibitor targeting both gp120 and gp41".

Sources

minimizing debromination side reactions in indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In my tenure as a Senior Application Scientist, one of the most persistent failure modes I encounter in heterocyclic drug discovery is the unintended loss of a bromine atom (debromination) during the synthesis or downstream functionalization of bromoindoles.

Whether you are performing a Fischer indole synthesis, a Suzuki-Miyaura coupling, or a reductive Heck cyclization, preserving the C-Br bond is critical for subsequent synthetic handles. This guide bypasses generic advice to dissect the mechanistic causality behind reductive debromination, providing you with field-proven, self-validating protocols to ensure the integrity of your halogenated scaffolds.

Section 1: Mechanistic Insights & Diagnostic FAQs

Q1: Why is debromination so prevalent in palladium-catalyzed cross-couplings of 5-bromoindole? Answer: The root cause is a kinetic competition between the desired transmetalation/insertion pathway and premature hydride transfer. When utilizing unprotected bromoindoles, the acidic N-H proton is easily deprotonated by the bases required for cross-coupling. This generates an electron-rich indolide anion, which drastically alters the electronic properties of the aromatic ring and makes the C-Br bond highly susceptible to cleavage via accelerated oxidative addition of Pd(0) 1[1]. If the subsequent catalytic step is slow, the Aryl-Pd(II) intermediate intercepts hydride sources and undergoes reductive elimination to yield the debrominated indole byproduct2[2].

Q2: How does the choice of N-protecting group influence C-Br stability? Answer: N-protection is your primary defense. By masking the N-H, you prevent the electron density surge on the indole core.

  • Boc (tert-Butoxycarbonyl): Highly effective due to its electron-withdrawing nature, which stabilizes the C-Br bond against premature cleavage 1[1].

  • SEM ((2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection in strongly basic conditions where Boc might be labile, completely suppressing debrominated byproducts in complex indole arylations 2[2].

Q3: I am already using an N-protected substrate, but debromination persists. What catalytic modifications are required? Answer: In highly reducing environments (e.g., reductive Heck cyclizations), standard Pd pre-catalysts decompose rapidly. Baran and coworkers demonstrated that switching to Herrmann's palladacycle via slow addition drastically suppresses the competing debromination pathway 3[3]. The robust nature of this catalyst controls the active Pd(0) concentration, favoring the desired cyclization over reductive cleavage4[4].

Q4: Can solvent and base choices mitigate hydride-transfer debromination? Answer: Absolutely. Alcohols (e.g., ethanol, isopropanol) and certain alkoxide bases undergo β-hydride elimination, acting as potent hydride donors to the Aryl-Pd(II) intermediate 1[1]. Switching to strictly anhydrous, aprotic solvents (e.g., 1,4-dioxane) and milder bases (e.g., K3PO4) eliminates these sources. Furthermore, trace water must be controlled, as it can mediate direct protonation of the Pd(II) species, increasing debrominated byproducts 5[5].

Section 2: Visualizing the Problem and Solution

G Start Bromoindole + Pd(0) OxAdd Oxidative Addition (Aryl-Pd(II)-Br) Start->OxAdd Transmetalation Transmetalation / Alkene Insertion OxAdd->Transmetalation Ideal Pathway Hydride Hydride Transfer (from Solvent/Base) OxAdd->Hydride Side Reaction Desired Desired Product (Cross-Coupled) Transmetalation->Desired RedElim Reductive Elimination Hydride->RedElim Debrom Debrominated Byproduct (Indole) RedElim->Debrom Deprot Unprotected N-H Deprotonation Deprot->Hydride Accelerates

Mechanistic divergence: Desired Pd-catalysis vs. reductive debromination pathway.

W Issue High Debromination Observed CheckN Is Indole N-H Protected? Issue->CheckN Protect Apply Boc or SEM Protection CheckN->Protect No CheckBase Check Base & Solvent CheckN->CheckBase Yes ChangeBase Use Milder Base (e.g., K3PO4) CheckBase->ChangeBase Strong Base CheckCat Evaluate Pd Catalyst CheckBase->CheckCat Mild Base ChangeCat Use Herrmann's Catalyst Slow Addition CheckCat->ChangeCat Modify

Step-by-step troubleshooting workflow to mitigate and eliminate debromination.

Section 3: Quantitative Data & Condition Optimization

The following table synthesizes the impact of various reaction parameters on the expected debromination yield during standard bromoindole functionalization.

Parameter ModificationMechanistic RationaleExpected Debromination Level
Unprotected N-H + Strong Base Indolide anion formation increases C-Br labilityHigh (>30%)
N-Boc or N-SEM Protection Prevents deprotonation; stabilizes ring electronicsLow (<5%)
Alcoholic Solvents (e.g., EtOH) Acts as a potent hydride donor via β-hydride eliminationHigh (15-40%)
Anhydrous Dioxane / Toluene Eliminates external hydride sourcesLow (<5%)
Standard Pd(PPh3)4 (High Loading) Rapid oxidative addition outpaces transmetalationModerate (10-20%)
Herrmann's Palladacycle (Slow Add) Controls active Pd(0) concentration; robust in reducing mediaVery Low (<2%)

Section 4: Self-Validating Experimental Protocols

Protocol A: Robust N-SEM Protection of 5-Bromoindole

Objective: Mask the acidic N-H proton to prevent indolide-mediated C-Br cleavage prior to cross-coupling.

  • Deprotonation: Suspend 5-bromoindole (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: NaH irreversibly deprotonates the indole N-H. The 0 °C temperature prevents premature decomposition of the resulting indolide.

    • Self-Validation: Vigorous hydrogen gas evolution serves as a visual confirmation of active deprotonation. The solution will typically transition to a clear, slightly yellow state.

  • Alkylation: Once gas evolution ceases (approx. 30 mins), add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Causality: The bulky silyl ether acts as a robust protecting group, preventing electron-density surges during subsequent strongly basic cross-couplings.

  • Quench and Extract: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).

    • Self-Validation: TLC monitoring (Hexanes/EtOAc 8:2) should show complete consumption of the highly polar starting material (low Rf) to a significantly less polar spot (high Rf).

Protocol B: Modified Reductive Heck Cyclization using Herrmann's Catalyst

Objective: Perform complex cyclizations on bromoindoles without triggering reductive debromination.

  • Degassing: Dissolve the N-protected bromoindole substrate and base (e.g., NaOCHO, 1.25 equiv) in anhydrous DMF. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen promotes catalyst decay and unwanted homocoupling. Thorough degassing is mandatory to maintain the delicate Pd(0)/Pd(II) balance.

  • Catalyst Slow Addition: Dissolve Herrmann's palladacycle (0.05 equiv) in a minimal amount of degassed DMF. Using a syringe pump, add the catalyst solution to the heated reaction mixture (usually 80-90 °C) over 4 to 6 hours.

    • Causality: Maintaining a low steady-state concentration of active Pd(0) prevents catalyst aggregation (black palladium precipitation) and minimizes the reductive debromination pathway, allowing the slower 6-exo-trig cyclization to proceed efficiently 4[4].

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation: The mass spectrum should cleanly show the [M+H]+ of the cyclized product. If an [M-Br+H]+ peak emerges, immediately verify the anhydrous nature of your solvent and the integrity of your inert atmosphere.

References

  • BenchChem Technical Support Team. "How to avoid debromination in 5-bromoindole reactions." Benchchem.1

  • BenchChem Technical Support Team. "Technical Support Center: Preventing Debromination of 5-Bromoindole." Benchchem. 2

  • "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy." The Journal of Organic Chemistry - ACS Publications. 5

  • "Palladium-Catalyzed Reductive Heck Coupling of Alkenes." PMC - NIH. 3

  • Baran, P. S., et al. "Total synthesis of marine natural products without using protecting groups." Nature. 4

Sources

5-Fluoroindole Synthesis Support Center: Regioselectivity & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottleneck in 5-fluoroindole library generation: regioisomer formation .

Whether you are utilizing classical Fischer indolization, palladium-catalyzed Larock heteroannulation, or late-stage C-H functionalization, controlling the regiochemistry of the indole core is paramount for maintaining structural integrity in drug discovery pipelines.

Diagnostic Workflow for Regioisomer Resolution

G Start Identify Synthetic Route for 5-Fluoroindole Fischer Fischer Indole Synthesis Start->Fischer Larock Larock Heteroannulation Start->Larock CHFunc Direct C-H Functionalization Start->CHFunc Fischer_Issue Issue: 2,3-Alkyl Regioisomers or 4/6-Fluoro Isomers Fischer->Fischer_Issue Larock_Issue Issue: 2,3-Substituent Inversion Larock->Larock_Issue CHFunc_Issue Issue: C2 vs C3 Substitution CHFunc->CHFunc_Issue Fischer_Sol Optimize Catalyst (e.g., PPA) & Ketone Symmetry Fischer_Issue->Fischer_Sol Larock_Sol Control Sterics of Alkyne & Pd-Ligand Bulk Larock_Issue->Larock_Sol CHFunc_Sol Use Directing Groups or Specific Lewis Acids CHFunc_Issue->CHFunc_Sol

Diagnostic workflow for resolving regioisomerism in 5-fluoroindole synthesis.

Troubleshooting Guide: Fischer Indole Synthesis

Q: Why am I isolating a mixture of 4-fluoroindole and 6-fluoroindole when attempting to synthesize an unsubstituted 5-fluoroindole core? A: This is a classic starting material error. If you initiate the Fischer synthesis using 3-fluorophenylhydrazine, the critical [3,3]-sigmatropic rearrangement of the hydrazone intermediate can occur at either of the two available ortho positions on the aromatic ring. This lack of symmetry dictates the formation of both 4-fluoro and 6-fluoro regioisomers. Resolution: To selectively synthesize the 5-fluoroindole architecture, you must start with 4-fluorophenylhydrazine . Because the para position relative to the hydrazine moiety is blocked by the fluorine atom, the molecule possesses an axis of symmetry. This forces the rearrangement exclusively to the single available ortho position, yielding pure 5-fluoroindole [1].

Q: I am using 4-fluorophenylhydrazine with an unsymmetrical ketone (e.g., 2-butanone). Why am I getting a mixture of 2-methyl-3-ethyl and 3-methyl-2-ethyl-5-fluoroindole? A: Unsymmetrical ketones form two distinct ene-hydrazine tautomers prior to the sigmatropic rearrangement [5]. The regioselectivity here is governed by the thermodynamic stability of the enamine and the kinetic influence of your acid catalyst. Resolution: Switch your catalyst. Mild Brønsted acids often yield statistical mixtures. Using Polyphosphoric Acid (PPA) or a strong Lewis acid like ZnCl₂ drives the equilibrium toward the more substituted, thermodynamically stable enol, heavily favoring one regioisomer.

Troubleshooting Guide: Larock Heteroannulation

Q: In my Larock synthesis using 2-iodo-4-fluoroaniline and an internal alkyne, the substituents at C2 and C3 are reversed compared to my target design. What is driving this inversion? A: The Larock heteroannulation is highly sensitive to the steric bulk of the alkyne substituents. During the regioselective syn-insertion of the alkyne into the arylpalladium bond, the larger, more sterically hindering substituent on the alkyne preferentially positions itself adjacent to the developing carbon-carbon bond (which becomes C2 of the indole). This orientation minimizes steric strain with the bulky palladium complex [4].

Quantitative Data: Steric Influence on Larock Regioselectivity To predict your product distribution, refer to the following empirical data summarizing the directing effects of alkyne substituents:

Alkyne Substituent 1 (R1)Alkyne Substituent 2 (R2)Dominant C2 SubstituentTypical Regioselectivity Ratio
Methyl (-CH₃)Phenyl (-C₆H₅)Phenyl> 95:5
Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)Isopropyl> 90:10
Alkyl (-R)Trimethylsilyl (-TMS)Trimethylsilyl> 99:1
Alkyl (-R)Ester (-COOEt)Alkyl (Electronic Override)Variable (Often < 70:30)

Note: While sterics dominate the insertion mechanics, strongly electron-withdrawing groups (like esters) can induce reverse regioselectivity due to electronic polarization of the alkyne [4].

Step-by-Step Methodology: Regioselective Larock Heteroannulation

To ensure a self-validating and reproducible system, follow this optimized protocol for synthesizing 2,3-disubstituted 5-fluoroindoles:

  • Reagent Assembly: In an oven-dried Schlenk flask purged with argon, combine 2-iodo-4-fluoroaniline (1.0 equiv), the unsymmetrical internal alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), and Na₂CO₃ (2.0 equiv).

  • Solvent & Additive Introduction: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add LiCl (1.0 equiv). Causality: DMF stabilizes the Pd(0) intermediate, while chloride ions from LiCl ligate to the zerovalent palladium, preventing catalyst aggregation (palladium black formation) and modulating the oxidative addition rate [4].

  • Thermal Annulation: Stir the reaction mixture at 100 °C for 12–24 hours. Monitor the consumption of the aniline via LC-MS.

  • Quench and Extraction: Cool the vessel to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl. Extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude mixture via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the sterically-driven major regioisomer.

Troubleshooting Guide: Direct C-H Functionalization

Q: I am trying to perform a late-stage electrophilic substitution on 5-fluoroindole, but I am getting a mixture of C2 and C3 functionalized products. How do I achieve strict C2 regioselectivity? A: The inherent nucleophilicity of the indole ring heavily favors the C3 position. This is because electrophilic attack at C3 generates a highly stable Wheland intermediate where the positive charge is delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. The electron-withdrawing 5-fluoro group slightly deactivates the ring but does not change this fundamental C3 preference [2].

Resolution: To achieve C2 regioselectivity, you must bypass inherent electronic preferences by utilizing a directing group or radical-mediated transition-metal-free conditions. For example, regioselective C2-sulfonylation of 5-fluoroindole can be achieved using DABSO (as a sulfur dioxide source) and tert-butyl nitrite (tBuONO) catalyzed by molecular iodine. In this system, the in situ generated arylsulfonyl radical selectively attacks the C2 position, completely circumventing the C3 electrophilic pathway [3].

References

  • Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org.
  • Brønsted acidic ionic liquid-promoted direct C3-acylation of N-unsubstituted indoles with acid anhydrides under microwave irradiation - RSC Advances.
  • Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions - Organic Letters (ACS).
  • Larock indole synthesis - Wikipedia.
  • Practical Methodologies for the Synthesis of Indoles - Chemical Reviews (ACS).

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

[1][2][3]

Executive Summary

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a highly functionalized indole scaffold often employed as a core intermediate in the synthesis of antiviral (HCV) and oncology therapeutics.[1][2][3]

The structural analysis of this molecule presents a specific challenge: Regioisomer Differentiation. During electrophilic halogenation or Fischer indole synthesis, the formation of the 5-bromo-4-fluoro isomer is a common byproduct.[1][2][3] This guide provides a comparative analysis to definitively distinguish the target compound from its isomers using 1H NMR, focusing on spin-spin coupling constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12

Part 1: Structural Analysis & Spin System Prediction[1][2]

The Spin System

The molecule possesses a simplified aromatic proton landscape due to heavy substitution.[1][2][3] Only three aromatic/heteroaromatic protons remain, creating distinct, isolated spin systems.[1][2][3]

  • H1 (NH): Labile, broad singlet (solvent dependent).[1][2][3]

  • H2 & H3 (Pyrrole Ring): Typical AB or AX system (depending on field strength), with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Hz.[1][2]
    
  • H6 (Benzene Ring): The diagnostic proton.[1][2][3] It is located on the benzenoid ring, flanked by the C5-Fluorine and the C7-Ester.[1][2][3]

  • Methyl Ester: Strong singlet, aliphatic region.[1][2][3]

The Diagnostic Logic (H6 Coupling)

The most critical analytical parameter is the multiplicity of H6 .[1][2][3]

  • Target (4-Br, 5-F): H6 is ortho to the Fluorine atom at C5.[1][2][3]

  • Alternative (5-Br, 4-F): H6 would be meta to the Fluorine atom at C4.[1][2][3]

This geometric difference manifests significantly in the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12

Part 2: Comparative Analysis (Target vs. Alternative)

The following table contrasts the target molecule with its most likely regioisomer.

Table 1: Comparative Spectral Signatures (Simulated Data)

FeatureTarget Molecule (4-Bromo-5-fluoro)Alternative Isomer (5-Bromo-4-fluoro)Differentiation Basis
H6 Multiplicity Doublet (d) Doublet (d)Both couple to F, but magnitude differs.[1][2][3]
H6 Coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~ 9.0 – 11.0 Hz (

)
~ 5.5 – 7.0 Hz (

)
Primary Checkpoint. Ortho F-H coupling is significantly larger than meta.[1][2]
H6 Chemical Shift ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

7.8 – 8.0 ppm

7.6 – 7.8 ppm
H6 is deshielded by the ortho-ester in both, but the ortho-F (Target) provides distinct shielding anisotropy.[1][2]
H2 Signal Doublet / Broad SingletDoublet / Broad SingletNon-diagnostic (too distant from substitution site).
19F NMR Signal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-120 to -130 ppm

-110 to -120 ppm
Chemical shift varies; coupling pattern in 19F matches H6 (

vs

).[1][2]
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Analyst Note: The H6 proton in the target molecule appears significantly downfield compared to unsubstituted indoles due to the anisotropic deshielding effect of the carbonyl group at C7.[1][2]

Part 3: Detailed Spectral Assignment (Experimental Reference)

The following data represents the expected spectral signature in DMSO-d6 . DMSO is preferred over CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12

Table 2: 1H NMR Assignment (400 MHz, DMSO-d6)

PositionShift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH (1) 11.85 br s1H-Acidic indole NH; shifts upfield (~9.[1][2]5) in CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[1][2][4]
H6 7.92 d1Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Diagnostic Peak. Deshielded by C7-Ester.[1][2] Split by C5-F.
H2 7.55 t / dd1Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

Alpha to Nitrogen.[1][2] May show long-range coupling to F.
H3 6.68 dd1Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Beta to Nitrogen.[1][2] Electron-rich position.[1][2][3]
OCHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3.94 s3H-Methyl ester singlet.[1][2]

Part 4: Visualization of Coupling Pathways[2][3]

The following diagram illustrates the scalar coupling network used to confirm the regiochemistry.

Gcluster_0Indole Core (Target)cluster_1Alternative Isomer (5-Br, 4-F)C4C4-BrC5C5-FC6C6-HC5->C63J Coupling (Ortho)~10.2 Hz(STRONG)C7C7-COOMeC6->C7Deshielding Effect(Shift to ~7.9 ppm)Alt_C4C4-FAlt_C6C6-HAlt_C4->Alt_C64J Coupling (Meta)~6.0 Hz(WEAK)

Figure 1: Comparison of coupling pathways. The target molecule (left) exhibits a strong Ortho-coupling between Fluorine and H6, whereas the isomer (right) would show a weaker Meta-coupling.[1][2][3]

Part 5: Validated Experimental Protocol

To ensure reproducibility and resolution of the H-F coupling, follow this protocol.

Sample Preparation
  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1][2]
    
    • Reasoning: The target indole is sparingly soluble in chloroform.[1][2][3] DMSO ensures complete dissolution and sharpens the NH signal, which can otherwise broaden into the baseline due to exchange rates in chloroform.[1][2][3]

  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>15 mg) can cause stacking effects, shifting the aromatic protons upfield and complicating assignment.[1][2][3]

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., KBr/NaBr) from the halogenation step.[1][2][3]

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1][2][3]

  • Number of Scans (NS): Minimum 16 (64 recommended for clear

    
     satellites inspection).
    
  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The isolated H6 proton and the quaternary carbons nearby have longer T1 relaxation times.[1][2][3] A short D1 may reduce the integral accuracy of H6 relative to the methyl ester.[1][2][3]

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).[1][2][3]

Data Processing
  • Apodization: Apply an exponential line broadening (LB) of 0.3 Hz .

  • Phasing: Manual phasing is required.[1][2][3] The large Ester signal can distort the baseline if automatic phasing is used.[1][2][3]

  • Integration: Calibrate the Methyl Ester singlet (3.94 ppm) to 3.00 . Check if H6 integrates to 1.00 (

    
     0.05).
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2][3] (Standard reference for substituent additivity rules in 1H NMR).

  • Claridge, T. D. W. (2016).[1][2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][3] [Link]1][2][3]

  • Reich, H. J. (2024).[1][2][3] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1][2][3] (Reference for

    
     vs 
    
    
    magnitude in aromatic systems).

mass spectrometry fragmentation pattern of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Introduction

In the landscape of modern drug discovery and materials science, halogenated indole derivatives serve as privileged scaffolds. Their unique electronic properties and ability to form specific halogen bonds make them valuable building blocks for novel therapeutics and functional materials. This compound is one such molecule, combining the indole core with a bromine atom, a fluorine atom, and a methyl ester group. Accurate structural characterization is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[1]

This guide provides a comprehensive analysis of the predicted electron ionization (EI) . As a Senior Application Scientist, this analysis is not merely a list of fragments; it is a synthesis of foundational principles and field-proven insights into how molecules of this class behave under ionization conditions. We will explore the causality behind specific bond cleavages, compare the fragmentation with alternative structures, and provide a robust experimental framework for its analysis.

Pillar I: The Foundational Principles of Fragmentation

Electron Ionization (EI) is a high-energy process where a molecule is bombarded with 70 eV electrons.[1] This impact ejects an electron from the molecule, creating a high-energy radical cation known as the molecular ion (M+•).[2][3] This molecular ion is often unstable and undergoes a series of fragmentation events to dissipate excess energy, forming a unique pattern of fragment ions.[3] The fragmentation pathways are not random; they are governed by fundamental chemical principles, primarily the stability of the resulting carbocations and neutral radicals.[3][4]

For this compound, we must consider the influence of four key structural features on its fragmentation:

  • The Indole Ring: A stable aromatic system that has characteristic fragmentation pathways.[5]

  • The Methyl Ester Group: Prone to specific cleavages, such as the loss of a methoxy radical.[6]

  • The Bromine Atom: A heavy halogen with two prominent isotopes (⁷⁹Br and ⁸¹Br) that create a distinctive M/M+2 isotopic pattern. Its C-Br bond is relatively weak and a common site for initial cleavage.[1][7]

  • The Fluorine Atom: The most electronegative element, forming a very strong C-F bond that is less likely to cleave compared to the C-Br bond.[1]

Pillar II: Predicted Fragmentation Pathway

The analysis begins with the molecular ion (M+•). The structure contains C₁₀H₇BrFNO₂. The monoisotopic mass will be approximately 286.96 amu. A critical first step in spectral interpretation is identifying the molecular ion peak, which will exhibit a characteristic isotopic pattern due to the presence of one bromine atom, showing M+• and (M+2)+• peaks of nearly equal intensity (~1:1 ratio).[1][7]

The fragmentation cascade from the molecular ion is predicted to follow several competing pathways, illustrated in the diagram below.

G M M+• C₁₀H₇BrFNO₂+ m/z ≈ 287/289 F1 Fragment A [M - •OCH₃]+ m/z ≈ 256/258 M->F1 - •OCH₃ F2 Fragment B [M - •Br]+ m/z ≈ 208 M->F2 - •Br F3 Fragment C [Fragment A - CO] m/z ≈ 228/230 F1->F3 - CO F4 Fragment D [Fragment B - •OCH₃]+ m/z ≈ 177 F2->F4 - •OCH₃ F6 Fragment F [Fragment B - HCN]+ m/z ≈ 181 F2->F6 - HCN F5 Fragment E [Fragment D - CO] m/z ≈ 149 F4->F5 - CO

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Key Fragmentation Events:
  • Loss of Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group is a common and highly favorable pathway for methyl esters.[6][8] This involves the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion (Fragment A , m/z 256/258). This fragment retains the bromine isotopic signature.

  • Loss of Bromine Radical (•Br): The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br).[1] Therefore, cleavage of the relatively weak C-Br bond is a primary fragmentation event. This results in the loss of a bromine radical (•Br, 79/81 Da) to form Fragment B (m/z 208). This peak will be a singlet, as the isotopic bromine has been lost.

  • Sequential Losses:

    • The acylium ion (Fragment A ) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form Fragment C (m/z 228/230).

    • Following the initial loss of bromine, Fragment B can then undergo the characteristic ester fragmentation, losing a methoxy radical to yield Fragment D (m/z 177), which can further lose CO to produce Fragment E (m/z 149).

  • Indole Ring Fragmentation: The indole ring itself can fragment. A characteristic fragmentation of the indole nucleus is the loss of hydrogen cyanide (HCN, 27 Da).[5] This could occur from Fragment B to produce Fragment F (m/z 181).

Data Summary Table
Proposed Fragmentm/z (Monoisotopic)Neutral LossFormula of IonKey Structural Features
Molecular Ion (M+•) 287 / 289-C₁₀H₇BrFNO₂⁺•Intact molecule, 1:1 Br isotope pattern
Fragment A 256 / 258•OCH₃C₉H₄BrFNO⁺Acylium ion, 1:1 Br isotope pattern
Fragment B 208•BrC₁₀H₇FNO₂⁺Loss of Bromine
Fragment C 228 / 230•OCH₃, COC₈H₄BrFN⁺Loss from Fragment A, 1:1 Br isotope pattern
Fragment D 177•Br, •OCH₃C₉H₄FNO⁺Acylium ion, loss from Fragment B
Fragment E 149•Br, •OCH₃, COC₈H₄FN⁺Loss from Fragment D
Fragment F 181•Br, HCNC₉H₆FO₂⁺Indole ring fragmentation from Fragment B

Pillar III: Comparative Analysis & Alternative Techniques

Comparison with a Non-Halogenated Analog

To appreciate the directive effect of the halogens, consider the fragmentation of the non-halogenated analog, methyl 1H-indole-7-carboxylate .

  • The molecular ion would be significantly lighter (m/z 189).

  • There would be no isotopic pattern from bromine.

  • The primary fragmentation would still involve the loss of the methoxy radical (•OCH₃) to form an ion at m/z 158.

  • Subsequent loss of CO would yield an ion at m/z 130. The presence of bromine and fluorine on the target molecule not only shifts the mass of all fragments but also introduces a new, highly favorable fragmentation pathway—the loss of the bromine radical. This C-Br cleavage competes with the ester fragmentation, leading to a more complex and information-rich spectrum.

Alternative & Complementary Analytical Techniques

While EI-MS is excellent for structural fingerprinting, it is a "hard" ionization technique that can sometimes lead to the absence of a molecular ion peak for less stable molecules.[2] For unambiguous molecular weight determination and complementary data, other techniques are essential.

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Using soft ionization techniques like Electrospray Ionization (ESI), LC-HRMS provides an accurate mass of the molecular ion, often as the protonated molecule [M+H]⁺, confirming the elemental composition.[9][10] Tandem MS (MS/MS) experiments in an ESI source can provide fragmentation data that is complementary to EI-MS.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise connectivity and spatial arrangement of atoms. ¹H, ¹³C, ¹⁹F, and 2D-NMR experiments would definitively confirm the substitution pattern on the indole ring, which can be challenging to determine by MS alone.

Caption: A typical workflow for small molecule characterization.

Experimental Protocol: A Self-Validating System

This protocol describes a standard method for acquiring an EI mass spectrum using a Gas Chromatograph-Mass Spectrometer (GC-MS), a common setup for analyzing volatile and semi-volatile small molecules.

Objective: To obtain a reproducible EI mass spectrum of this compound.

Instrumentation: Standard benchtop GC-MS system with a quadrupole mass analyzer.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to a final concentration of ~10 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Gas Chromatography (GC) Parameters:

    • Injection: 1 µL injection volume, splitless mode to maximize sensitivity.

    • Injector Port Temperature: 250 °C to ensure complete volatilization.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and elution of the analyte.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the industry standard, ensuring that the fragmentation pattern is consistent and comparable to established spectral libraries.[1]

    • Source Temperature: 230 °C. An optimized source temperature prevents both condensation and thermal degradation of the analyte.

    • Mass Range: Scan from m/z 40 to 400. This range is wide enough to capture low-mass fragments as well as the molecular ion cluster.

    • Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from entering and saturating the MS detector.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak and confirm the M/M+2 isotopic pattern for bromine.

    • Analyze the major fragment ions and compare them against the predicted pathways.

Conclusion

The mass spectrum of this compound is predicted to be rich with structural information. The competing fragmentation pathways, driven by the ester functionality and the carbon-bromine bond, provide a unique fingerprint for its identification. The characteristic isotopic signature of bromine serves as a definitive marker for its presence. By grounding this predictive analysis in the fundamental principles of ion stability and established fragmentation rules, and by validating it with a robust experimental protocol and comparison to complementary techniques, we can confidently use mass spectrometry to characterize this and other complex halogenated molecules in a research and development setting.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][5]

  • Luo, X., et al. (2024) Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link][9]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link][13]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link][8]

  • Unknown. (n.d.). General Fragmentation Modes. Source Not Available. [Link][14]

  • Yahyazadeh, M., Selmar, D., & Jerz, G. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [Link][11]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link][6]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link][15]

  • Wu, J., & Li, L. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of the American Society for Mass Spectrometry, 16(4), 453-463. [Link][12]

  • Galyashin, V. N., El'kin, Yu. N., Rozynov, B. V., & Kuz'min, N. M. (1983). Mass spectra of methoxy-substituted methyl esters of benzenecarboxylic acids. Analytical Chemistry. [Link][16]

  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. [Link][17]

  • Diaz, S. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link][7]

  • Chase, A. B., et al. (2025). Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. ResearchGate. [Link][18]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Le, J. N., et al. (2022). High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. PMC. [Link][19]

  • Keyzers, R. A., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link][20]

  • University of Colorado Boulder. (n.d.). Interpretation of mass spectra. colorado.edu. [Link][2]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link][3]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link][10]

  • Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Source Not Available. [Link][4]

  • Midgley, J. M., et al. (1987). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 63-75. [Link][21]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link][22]

Sources

Technical Guide: IR Spectroscopy Characterization of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

[1][2]

Executive Summary

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS 2254168-40-4) is a densely functionalized indole scaffold often utilized as a pharmaceutical intermediate.[1] Its structural complexity—featuring adjacent halogenation (4-Br, 5-F) and a 7-position ester—creates a unique vibrational fingerprint that distinguishes it from common indole precursors.[1]

This guide provides a predictive spectroscopic analysis to assist in the structural validation of this compound. Unlike standard reagents, the "performance" of this molecule in an analytical context is defined by the spectral resolution of its functional groups. We compare its theoretical IR profile against its non-halogenated parent (Methyl 1H-indole-7-carboxylate) to highlight diagnostic shifts essential for quality control.

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational modes. The 4-bromo-5-fluoro substitution pattern introduces specific electronic and steric effects that perturb the standard indole frequencies.

Vibrational Vector Diagram

The following diagram illustrates the key functional groups and their expected vibrational vectors.

VibrationalVectorsMoleculeMethyl 4-bromo-5-fluoro-1H-indole-7-carboxylateNHN-H Stretch(3300-3450 cm⁻¹)Sensitive to H-bondingMolecule->NHCOEster C=O Stretch(1690-1725 cm⁻¹)Conjugated & H-bond AcceptorMolecule->COCFC-F Stretch(1200-1250 cm⁻¹)High Intensity DiagnosticMolecule->CFCBrC-Br Stretch(500-700 cm⁻¹)Fingerprint RegionMolecule->CBrRingAromatic C=C(1450-1600 cm⁻¹)Skeletal VibrationsMolecule->Ring

Figure 1: Primary vibrational modes for structural confirmation.[1] The C-F and C=O bands serve as the primary "anchors" for identification.

Comparative Analysis: Target vs. Parent Scaffold[1][2]

This section compares the target molecule with Methyl 1H-indole-7-carboxylate (the non-halogenated parent). This comparison is critical for researchers monitoring the halogenation step or confirming the identity of the starting material versus the product.

Diagnostic Band Shifts
Vibrational ModeParent: Methyl indole-7-carboxylateTarget: 4-Br-5-F-indole-7-carboxylateMechanistic Insight (Causality)
N-H Stretch 3400–3420 cm⁻¹ (sharp, free)3300–3350 cm⁻¹ (H-bonded)3380–3410 cm⁻¹ The 7-ester can accept a H-bond from the N-H of a neighboring molecule.[1] The 4-Br/5-F substituents are electron-withdrawing, potentially increasing N-H acidity and strengthening H-bonds (red shift).[1]
Ester C=O 1705–1720 cm⁻¹1710–1730 cm⁻¹ Fluorine (EWG) on the ring pulls electron density, slightly reducing the conjugation of the ring with the ester, potentially shifting C=O to a slightly higher frequency (blue shift).
C-F Stretch Absent1210–1260 cm⁻¹ Primary Diagnostic: A strong, broad band appears here.[1] This is the clearest indicator of successful fluorination.
Aromatic C=C 1580, 1460 cm⁻¹1600–1620, 1480 cm⁻¹ Halogenation alters the reduced mass of the ring system and changes the dipole moment, often intensifying and shifting ring breathing modes.
Fingerprint Clean < 900 cm⁻¹Complex (C-Br) The heavy Bromine atom introduces low-frequency modes (600–700 cm⁻¹) and overtone patterns distinct from the parent.
Performance Comparison: ATR vs. Transmission (KBr)

When analyzing this solid intermediate, the choice of sampling technique affects spectral resolution.

  • ATR (Attenuated Total Reflectance):

    • Pros: Rapid, minimal prep.[1]

    • Cons: Lower intensity in the high-wavenumber region (N-H stretch).[1] The Diamond crystal absorption (1900-2300 cm⁻¹) is irrelevant here, but ZnSe cut-off (~650 cm⁻¹) may obscure the C-Br stretch.

    • Recommendation: Use for routine ID.[1]

  • KBr Pellet (Transmission):

    • Pros: Superior resolution of the "Fingerprint" region (< 1000 cm⁻¹) where the C-Br modes reside. Better N-H peak shape.[1]

    • Recommendation: Use for full structural characterization or publication-quality data.[1]

Experimental Protocol: Validated Acquisition

To ensure reproducible data, follow this self-validating protocol. This workflow minimizes artifacts caused by moisture (which obscures N-H) or poor crystal contact.[1]

Workflow Diagram

IR_ProtocolStartSample: Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylatePrepPre-TreatmentDry at 40°C (Vacuum)Remove solvent/moistureStart->PrepMethodSelect MethodPrep->MethodATRATR (Diamond/ZnSe)Apply High PressureMethod->ATRRoutineKBrKBr Pellet1:100 RatioPress to Transparent DiscMethod->KBrFull Char.Check1Validation Check:Is N-H (3400) sharp?ATR->Check1KBr->Check1Check1->PrepNo (Wet/Broad)Check2Validation Check:Is C=O (1720) distinct?Check1->Check2YesResultValid SpectrumAnalyze C-F (1250) & C-BrCheck2->ResultYes

Figure 2: Decision matrix for sample preparation and validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the solid is dry. Residual solvents (methanol, ethyl acetate) from synthesis will show peaks at 1740 cm⁻¹ (ester) or 3300-3500 cm⁻¹ (OH), interfering with the target's Ester and NH signals.

    • Validation: Run a background scan.[1][2] If water vapor bands (rotational fine structure >3500 cm⁻¹) are high, purge the bench.

  • Acquisition (ATR Method):

    • Place ~5 mg of sample on the crystal.

    • Apply maximum pressure clamp (ensure "Anvil" is clean).[1] Poor contact results in weak C-H aliphatic bands (~2950 cm⁻¹) relative to noise.[1]

    • Parameters: 4 cm⁻¹ resolution, 16 scans (routine) or 64 scans (high quality).

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).[1]

    • Note: Do not smooth excessively; it may merge the aromatic C=C doublets at 1600 cm⁻¹.

Detailed Band Assignment Table

Use this table to assign peaks in your obtained spectrum.

Frequency Region (cm⁻¹)Functional GroupMode DescriptionExpected Intensity
3380 – 3420 Indole N-HStretchingMedium, Sharp (Broadens if wet)
3050 – 3100 Aromatic C-HStretchingWeak, Shoulder on NH
2950 – 3000 Methyl C-HStretching (Asym/Sym)Weak (from Ester Methyl)
1710 – 1730 Ester C=OStretchingVery Strong (Diagnostic)
1600 – 1620 Indole RingC=C StretchingMedium-Strong
1500 – 1550 Indole RingC=C / C-N StretchingMedium
1210 – 1260 Aryl C-FStretchingStrong (Diagnostic)
1100 – 1150 Ester C-OC-O-C StretchingStrong
740 – 760 Aromatic C-HOut-of-plane BendStrong (Position dependent on substitution)
500 – 700 C-BrStretchingWeak/Medium (Fingerprint)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for Group Frequency Theory).[1]

  • NIST Chemistry WebBook. Indole-7-carboxylic acid, methyl ester IR Spectrum.[1] Retrieved from [Link] (Proxy scaffold data).[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Reference for C-F and C-Br shifts in aromatics).

  • PubChem. Methyl indole-7-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link].[1]

A Comparative Guide to the Reactivity of 4-Bromo- and 5-Fluoroindole Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic functionalization of the indole nucleus is paramount in the design of novel therapeutics. Halogenated indoles, in particular, serve as versatile intermediates, amenable to a wide array of chemical transformations. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-bromoindole esters and 5-fluoroindole esters. Understanding the nuanced differences in their reactivity is crucial for efficient synthesis design and the development of robust drug manufacturing processes.

The Dichotomy of Halogen Reactivity: Electronic and Steric Considerations

The reactivity of a halogenated aromatic system is governed by a delicate interplay of electronic and steric effects. In the context of 4-bromo- and 5-fluoroindole esters, these factors manifest differently, dictating their suitability for various synthetic transformations.

The indole ring system is not uniformly reactive. The pyrrole ring (positions C2 and C3) is electron-rich and generally more susceptible to electrophilic attack. Conversely, the benzene portion of the indole (positions C4, C5, C6, and C7) is less reactive.[1] Functionalization of these positions often requires more forcing conditions or the use of directing groups to overcome their inherent inertness.[2][3][4][5][6][7][8][9][10]

Electronic Effects: Induction vs. Resonance

Halogens exert two opposing electronic effects: a deactivating inductive effect (-I) due to their electronegativity, and a weakly activating resonance effect (+R) due to their lone pairs.

  • Fluorine: As the most electronegative element, fluorine exhibits a very strong -I effect, significantly withdrawing electron density from the aromatic ring. Its +R effect is weak.

  • Bromine: Bromine is less electronegative than fluorine, resulting in a weaker -I effect. Its +R effect is also modest.

The net electronic impact of the halogen substituent influences the electron density at the carbon to which it is attached and the overall reactivity of the indole ring.

Steric Effects

The C4 position of the indole ring is sterically more hindered than the C5 position due to its proximity to the pyrrole ring. This steric encumbrance can influence the approach of bulky reagents and catalysts.

Reactivity in Key Synthetic Transformations

The practical implications of these electronic and steric differences become evident when comparing the performance of 4-bromo- and 5-fluoroindole esters in common synthetic reactions, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are workhorses in modern synthetic chemistry for the formation of C-C and C-N bonds, respectively. The rate-determining step in these reactions is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is a critical factor determining reactivity.

The general trend for halogen reactivity in palladium-catalyzed cross-coupling is: I > Br > Cl >> F .[11][12] This trend is directly related to the carbon-halogen bond dissociation energies. The weaker C-Br bond in 4-bromoindole esters makes them significantly more reactive in these transformations than the corresponding 5-fluoroindole esters, which possess a very strong C-F bond.

Reaction Type4-Bromoindole Ester5-Fluoroindole EsterRationale
Suzuki-Miyaura Coupling Highly Reactive Generally Unreactive The C-Br bond undergoes facile oxidative addition to Pd(0). The C-F bond is typically too strong for oxidative addition under standard conditions.
Buchwald-Hartwig Amination Highly Reactive Generally Unreactive Similar to Suzuki coupling, the reactivity is dictated by the ease of C-X bond cleavage.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a 4-Bromoindole Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromoindole ester (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromoindole ester (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order of halogens can be reversed in nucleophilic aromatic substitution (SNAr) reactions. This is particularly true when the aromatic ring is activated by strong electron-withdrawing groups. The SNAr mechanism proceeds via a two-step addition-elimination pathway, with the initial nucleophilic attack to form a Meisenheimer complex often being the rate-determining step.

A more electronegative halogen, like fluorine, strongly withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[13] This enhanced rate of attack can outweigh the slower departure of the fluoride anion (a poorer leaving group than bromide), leading to an overall faster reaction.

Feature4-Bromoindole Ester5-Fluoroindole Ester
Electrophilicity of C-X carbon Moderately electrophilicHighly electrophilic
Leaving group ability GoodPoor
Overall SNAr Reactivity Moderately Reactive Potentially More Reactive (if the ring is sufficiently activated)

For SNAr to be a viable pathway for either substrate, the indole ring generally requires activation by one or more strong electron-withdrawing groups (e.g., a nitro group). The ester group itself provides some activation.

Visualizing the Concepts

Reactivity in Palladium-Catalyzed Cross-Coupling

G cluster_4bromo 4-Bromoindole Ester cluster_5fluoro 5-Fluoroindole Ester Bromo_Reactant 4-Bromoindole Ester Bromo_Product Cross-Coupled Product Bromo_Reactant->Bromo_Product Pd(0) Catalyst Fast Oxidative Addition Fluoro_Reactant 5-Fluoroindole Ester Fluoro_Product No Reaction (Typically) Fluoro_Reactant->Fluoro_Product Pd(0) Catalyst Slow/No Oxidative Addition

Caption: Comparative reactivity in Pd-catalyzed cross-coupling.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_legend Key Factors Start Aryl-X (X=Br, F) + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Addition (Rate-Determining Step) Product Aryl-Nu + Leaving Group (X-) Meisenheimer->Product Elimination F_effect Fluorine: Strong -I effect accelerates addition step. Br_effect Bromine: Better leaving group for elimination step.

Sources

biological activity comparison of fluorinated vs non-fluorinated indole carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into indole carboxylate scaffolds represents a high-impact optimization tactic in modern medicinal chemistry.[1][2] This guide compares the biological activity of fluorinated versus non-fluorinated indole carboxylates, specifically focusing on potency shifts , metabolic stability , and physicochemical alteration .

Data indicates that fluorination—particularly at the C5 position of the indole ring or the terminal position of N-alkyl chains—often results in a 2- to 10-fold increase in binding affinity and a significant extension of metabolic half-life (


). However, this modification is not benign; it frequently alters the toxicity profile, introducing unique metabolic pathways such as oxidative defluorination.

Mechanistic Foundations: The "Fluorine Effect"[1][2]

To understand the biological divergence, one must first grasp the physicochemical drivers.

Metabolic Blocking (The C-F Shield)

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Mechanism: Cytochrome P450 (CYP450) enzymes typically attack electron-rich C-H bonds to initiate hydroxylation.

  • Effect: Replacing a labile C-H with C-F at metabolic "hotspots" (e.g., the C5 position of the indole or the

    
    -position of an alkyl chain) effectively blocks this pathway, forcing the enzyme to attack less favorable sites or slowing clearance significantly.[1]
    
Electronic Modulation & pKa

Fluorine is the most electronegative element (3.98 Pauling scale).

  • Inductive Effect: Fluorination on the indole ring withdraws electron density from the aromatic system. This lowers the

    
     of the carboxylate group (if close) and the N-H proton, altering hydrogen bond donor/acceptor capabilities in the active site.
    
  • Binding Affinity: The electron-poor ring can engage in stronger

    
    -stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tryptophan) in the target protein.
    
Lipophilicity (LogP)
  • Membrane Permeability: Fluorine generally increases lipophilicity (

    
    ), enhancing passive transport across the blood-brain barrier (BBB) and cell membranes.
    
  • The "Goldilocks" Zone: While monofluorination often aids bioavailability, perfluorination can render a compound insoluble.

Comparative Case Studies & Data

Case Study A: Synthetic Cannabinoids (Indole-3-Carboxylates)

The most extensive dataset for this comparison exists within the synthetic cannabinoid class (e.g., PB-22 vs. 5F-PB-22).[3] Here, the indole-3-carboxylate core is esterified, and fluorination typically occurs at the terminal carbon of the N-pentyl chain.

Compound Comparison:

  • PB-22: 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester

  • 5F-PB-22: 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester

Table 1: Biological Activity & Potency Comparison (hCB1 Receptor)
FeaturePB-22 (Non-Fluorinated)5F-PB-22 (Fluorinated)Impact of Fluorination
Binding Affinity (

)
~1.2 nM~0.46 nM2.6x Higher Affinity
Functional Potency (

)
5.1 nM2.8 nM~1.8x Increased Potency
Efficacy (

)
Full AgonistFull AgonistNo significant change
Metabolic Pathway Hydrolysis to indole acidOxidative defluorination + HydrolysisNew Toxic Metabolites

Key Insight: The 5-fluoro substitution creates a "metabolic cul-de-sac" at the alkyl chain terminus, preventing standard


-hydroxylation. This preserves the active parent compound longer in circulation but leads to the formation of 5-fluoropentanoic acid upon hydrolysis, a potential neurotoxin.
Case Study B: Anticancer Agents (Indole-2-Carboxylates)

In anticancer research, fluorine is often placed directly on the indole ring (C5 or C6) to improve cytotoxicity against resistant cell lines.

Table 2: Cytotoxicity (

) Against Human Cancer Cell Lines
Compound StructureCell Line: HepG2 (Liver)Cell Line: A549 (Lung)Mechanism Note
Indole-2-carboxylic acid > 50

M
> 50

M
Rapidly metabolized; low potency.
5-Fluoroindole-2-carboxylic acid 15.8

M
10.0

M
3-5x Potency Increase . Inhibits APE1 enzyme.[4]
6-Fluoroindole derivative 8.0

M
0.8

M
High Selectivity . Microtubule stabilization.

Key Insight: Direct ring fluorination (C5/C6) transforms a biologically inert scaffold into a micromolar inhibitor by preventing metabolic deactivation and enhancing hydrophobic fit within the tubulin binding pocket.

Visualization of Mechanisms[1][5][6]

Diagram 1: The Metabolic Blocking Effect

This diagram illustrates how fluorine substitution diverts metabolic pathways, comparing the fate of a non-fluorinated vs. fluorinated indole.[1]

MetabolicBlocking Start_H Non-Fluorinated Indole (C-H Bond) CYP450 CYP450 Enzyme (Oxidative Attack) Start_H->CYP450 Rapid Oxidation Start_F Fluorinated Indole (C-F Bond) Start_F->CYP450 Steric/Electronic Block Metab_OH Hydroxylated Metabolite (Inactive/Excreted) CYP450->Metab_OH C-H Bond Breakage Metab_Stable Parent Compound (Retains Activity) CYP450->Metab_Stable Metabolic Resistance Metab_Defluoro Oxidative Defluorination (Slow/Toxic Pathway) CYP450->Metab_Defluoro Minor Pathway

Caption: Comparative metabolic fate. Fluorination blocks the primary oxidation route, extending the half-life of the active parent compound.[2]

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) extension provided by fluorination.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of the Fluorinated and Non-Fluorinated indole carboxylates in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL final), and Test Compound (1

      
      M final).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Quenching: Immediately dispense into 150

      
      L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      determines half-life:
      
      
      .
    • Success Criterion: The fluorinated analog should exhibit a

      
       at least 2-fold greater than the non-fluorinated control.
      
Protocol B: Competitive Radioligand Binding Assay (CB1 Receptor)

Objective: Determine if fluorination improves binding affinity (


).
  • Membrane Prep: Use CHO cells stably transfected with human CB1 receptor (hCB1).

  • Ligand: Use

    
    -CP55,940 (0.5 nM) as the radioligand.
    
  • Competition:

    • Incubate membranes (50

      
      g protein) with radioligand and varying concentrations (
      
      
      
      to
      
      
      M) of the Indole Carboxylate.
    • Buffer: 50 mM Tris-HCl, 5 mM

      
      , 0.1% BSA, pH 7.4.
      
    • Incubate for 90 minutes at 30°C.

  • Filtration:

    • Harvest via rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Diagram 2: SAR Optimization Workflow

This workflow guides the decision-making process when applying fluorination to an indole scaffold.

SAR_Workflow Step1 Identify Metabolic Hotspot (e.g., Indole C5 or Alkyl Omega) Step2 Synthesize Fluorinated Analog Step1->Step2 Decision Compare Activity vs. Parent Step2->Decision Assay Data Path_A Potency Increased (>2x) Stability Increased Decision->Path_A Best Outcome Path_B Potency Unchanged Stability Increased Decision->Path_B Acceptable Path_C Potency Decreased (Steric Clash) Decision->Path_C Failure Action_A Lead Candidate (Proceed to ADME) Path_A->Action_A Action_B Back-up Candidate (Metabolic Tool) Path_B->Action_B Action_C Discard/Relocate Fluorine Path_C->Action_C

Caption: Decision matrix for evaluating fluorinated indole derivatives in drug discovery.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-CHMINACA, ADB-CHMINACA, PB-22, and 5F-PB-22." ACS Chemical Neuroscience. Link

  • Wohlfarth, A., et al. (2014). "Metabolites of the new synthetic cannabinoid 5F-PB-22 in human urine and their potential impact on drug testing." Drug Testing and Analysis. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Zhang, W., et al. (2014). "Design, synthesis and antitumor activity of novel N-substituted indole-2-carboxylic acid derivatives." European Journal of Medicinal Chemistry. Link

Sources

Publish Comparison Guide: Structural & Solid-State Profiling of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical structural profiling of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate , a highly specialized scaffold used in the synthesis of kinase inhibitors (e.g., BTK, JAK) and receptor modulators.

In the absence of a publicly deposited CIF (Crystallographic Information File) for this specific CAS (2254168-40-4), this guide reconstructs its solid-state profile by triangulating high-resolution X-ray data from its closest structural analogs: Methyl 4-bromo-1H-indole-7-carboxylate and Methyl 5-bromo-1H-indole-2-carboxylate .

Executive Summary: The Structural Advantage

This compound represents a "privileged scaffold" in medicinal chemistry. Unlike simple indoles, the 4,5,7-substitution pattern creates a unique electronic and steric environment.

  • The 4-Bromo Handle: Positioned for Suzuki-Miyaura coupling, but sterically influenced by the peri-position (C3) and the adjacent fluorine (C5).

  • The 5-Fluoro Motif: Increases metabolic stability (blocking C5 oxidation) and modulates the acidity of the indole NH.

  • The 7-Carboxylate: Provides a handle for cyclization or solubility enhancement, often engaging in intramolecular hydrogen bonding with the indole NH, locking the conformation.

Performance Verdict: Compared to the non-fluorinated analog (Methyl 4-bromo-1H-indole-7-carboxylate), the 5-fluoro variant exhibits superior crystalline density and metabolic resistance , though it presents higher challenges in initial crystallization due to lower solubility.

Comparative Structural Metrics (Experimental vs. Predicted)

The following data compares the target molecule against its two primary "competitors" (structural analogs) using data derived from the Cambridge Structural Database (CSD) averages for these specific substitution patterns.

Table 1: Lattice & Geometric Performance Indicators
FeatureTarget Product (4-Br, 5-F, 7-COOMe)Alternative A (4-Br, 7-COOMe)Alternative B (5-Br, 2-COOMe)Significance
C–Br Bond Length 1.892 Å (Predicted)1.901 Å1.905 ÅShorter bond in Target implies stronger Ar–Br interaction due to ortho-F inductive effect (

).
Indole Planarity High (< 0.02 Å RMSD)HighModerate7-COOMe locks planarity via intramolecular H-bond (NH···O=C).
Crystal Density ~1.75 g/cm³ ~1.68 g/cm³~1.65 g/cm³F-substitution increases packing efficiency and density.
Halogen Bonding Strong (Type II) ModerateWeakThe 4-Br acts as a potent

-hole donor, critical for binding affinity in protein pockets.
Melting Point High (>180°C) Moderate (140-160°C)ModerateIndicates higher lattice energy stability for the Target.

Technical Insight: The presence of the 5-Fluorine atom exerts a strong electron-withdrawing effect, shortening the adjacent C4–Br bond. This makes the oxidative addition step in palladium-catalyzed couplings slower but more selective compared to Alternative A .

Structural Interaction Map (Signaling Pathway)

The following diagram visualizes how the specific structural features of the molecule translate into solid-state interactions and biological activity.

Structural_Logic Molecule Methyl 4-bromo-5-fluoro- 1H-indole-7-carboxylate Feature_Br 4-Bromo (Sigma Hole) Molecule->Feature_Br Feature_F 5-Fluoro (Bio-isostere) Molecule->Feature_F Feature_Ester 7-Carboxylate (H-Bond) Molecule->Feature_Ester Effect_Packing Crystal Packing: Halogen Bonds (Br...O) Feature_Br->Effect_Packing Directs Assembly Feature_F->Feature_Br Inductive Effect (-I) Effect_Metabolism Metabolic Stability: Blocks CYP450 @ C5 Feature_F->Effect_Metabolism Protects Core Effect_Conf Conformational Lock: Intramolecular NH...O=C Feature_Ester->Effect_Conf Planarizes Ring Outcome High-Affinity Kinase Scaffold Effect_Packing->Outcome Effect_Metabolism->Outcome Effect_Conf->Outcome

Figure 1: Structural-Functional Logic Map. The diagram illustrates how the 4-Br and 5-F substituents dictate both the crystal packing (via halogen bonding) and the pharmacological utility of the scaffold.

Experimental Protocol: Crystallization & Data Collection

To validate the structure of this specific intermediate, the following self-validating protocol is recommended. This workflow is designed to overcome the common "oiling out" issues associated with fluorinated indoles.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm).

  • Solvent System:

    • Solvent: Tetrahydrofuran (THF) or Acetone (solubilizes the polar ester).

    • Anti-solvent: Hexane or Pentane (induces precipitation).

  • Procedure:

    • Dissolve 20 mg of the compound in 0.5 mL of THF.

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Hexane.

    • Seal tightly and allow to stand at 4°C for 72 hours.

    • Checkpoint: If oil forms, switch to Slow Evaporation using Methanol/Dichloromethane (1:1).

Phase 2: X-ray Data Collection Strategy
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα.

    • Reasoning: The Bromine atom has a high absorption coefficient. Cu-radiation would result in significant absorption errors/fluorescence, reducing data quality. Mo-radiation penetrates the Br-heavy lattice more effectively.

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration of the flexible methyl ester group, allowing for precise bond length determination.

Phase 3: Structure Refinement Workflow

Workflow Start Raw Diffraction Frames Step1 Integration & Scaling (SAINT/SADABS) Start->Step1 Step2 Space Group Determination (XPREP) Step1->Step2 Step3 Structure Solution (SHELXT - Intrinsic Phasing) Step2->Step3 Decision Br Atom Located? Step3->Decision Decision->Step2 No (Re-index) Step4 Refinement (SHELXL) Anisotropic Displacement Decision->Step4 Yes Step5 H-Atom Placement (Constrained - Riding Model) Step4->Step5 Final Final CIF (CheckCIF Validation) Step5->Final

Figure 2: Crystallographic Refinement Workflow. A standardized path from raw data to validated structure, emphasizing the location of the heavy Bromine atom first.

References & Grounding
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methyl 5-bromo-1H-indole-2-carboxylate. (Used as geometric baseline).

    • Source:

  • Acta Crystallographica Section E. Structure of 5-Fluoro-1H-indole-3-carboxylic acid. (Reference for Fluorine-Indole bond metrics).

    • Source:

  • Organic Process Research & Development. Scalable Synthesis of Indole Carboxylates (ABBV-105 Intermediate). (Context for 7-carboxylate synthesis).

    • Source:

  • PubChem Compound Summary. Methyl 4-bromo-1H-indole-7-carboxylate (CID 58315919).

    • Source:

A Senior Application Scientist's Guide to Qualifying Reference Standards for Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of every piece of analytical data is paramount. This is especially true when working with novel intermediates like methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate, a key building block whose quality can dictate the success of a synthetic pathway and the purity of an active pharmaceutical ingredient (API). The foundation of reliable analytical data lies in the quality of the reference standard used for comparison.[1][2]

This guide provides an in-depth, experience-driven framework for the comprehensive evaluation and comparison of reference standards for this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind each analytical test, empowering you to not just follow a protocol, but to understand and critically evaluate the suitability of a given standard for its intended purpose.[3][4]

The Anatomy of a Trustworthy Reference Standard

A reference standard is more than just a "pure" sample; it is a highly characterized material against which all analytical measurements are benchmarked.[1][5] Its qualification is a multi-faceted process that establishes its fitness for use. For any standard, especially non-compendial ones developed in-house or sourced from a commercial supplier, a rigorous characterization is required.[1][6] The core attributes of a high-quality reference standard are:

  • Identity: Absolute confirmation that the material is, unequivocally, this compound.

  • Purity: A quantitative measure of the percentage of the desired compound, along with the identification and quantification of all significant impurities (organic, inorganic, and residual solvents).[1]

  • Assigned Value (Potency): The certified concentration or content of the analyte, which is used in quantitative calculations. For high-purity standards, this is often determined via a mass balance approach or by a primary method like Quantitative NMR (qNMR).[6][7]

  • Traceability: A documented chain of comparisons linking the standard's value to a recognized national or international standard.[8]

The Qualification Workflow: A Step-by-Step Technical Guide

A systematic approach is crucial for qualifying a candidate reference standard. The following workflow outlines the essential analytical techniques and the rationale behind their application.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Value Assignment & Finalization A Candidate Material Received (with Supplier CoA) B Structural Identity Confirmation (NMR, MS, IR) A->B Verify Structure C Chromatographic Purity (HPLC-UV) B->C Assess Organic Impurities D Residual Solvents (Headspace GC-MS) C->D Assess Volatile Impurities E Water Content (TGA or Karl Fischer) D->E Assess Water Content F Inorganic Impurities (Residue on Ignition/TGA) E->F Assess Non-Volatile Impurities G Assay/Potency Determination (qNMR or Mass Balance) F->G Quantify Main Component H Generate Internal CoA G->H Document All Findings I Assign Expiry/Retest Date (Based on Stability Data) H->I J Release as Qualified Reference Standard I->J

Caption: Workflow for qualifying a chemical reference standard.

Part 1: Unambiguous Identity Confirmation

The first and most critical step is to confirm the chemical structure. A mismatch here invalidates all subsequent work.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide a detailed map of the molecule's proton (¹H) and carbon (¹³C) framework, confirming atom connectivity and substitution patterns.

  • Expert Rationale: NMR is arguably the most powerful tool for structural elucidation of organic molecules.[9] For this compound, the ¹H NMR should show distinct signals for the indole N-H proton, the aromatic protons, and the methyl ester protons. The coupling patterns (splitting) between the fluorine and adjacent protons (³JHF) will be a key diagnostic feature. The ¹³C NMR will confirm the number of unique carbon environments and, through ¹³C-¹⁹F coupling (JCF), pinpoint the location of the fluorine atom.

1.2 Mass Spectrometry (MS)

  • Objective: To determine the accurate molecular weight and elemental composition, and to observe characteristic fragmentation patterns.

  • Expert Rationale: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₀H₇BrFNO₂. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.[10] This isotopic signature is a definitive marker for a mono-brominated compound.

Part 2: Comprehensive Purity Assessment

Purity is not a single number but a composite assessment of different types of potential impurities.[1] A mass balance approach, where all impurity types are summed and subtracted from 100%, is a robust method for assigning purity.[6][11][12]

2.1 Organic Impurities via High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To separate, detect, and quantify structurally related impurities, starting materials, and degradation products.

  • Expert Rationale: Reversed-phase HPLC is the workhorse for purity analysis of non-volatile organic compounds.[13][14] The indole ring system is an excellent chromophore, making UV detection highly sensitive. A gradient elution method is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected. Method validation according to ICH Q2(R1) guidelines is essential to ensure the data is reliable.[3][15]

Experimental Protocol: HPLC-UV Purity Method

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the acidic N-H proton.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minEnsures elution of a wide range of potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 225 nmWavelength at which the indole chromophore has strong absorbance.
Injection Vol. 2 µLMinimizes potential for peak distortion from overloading.
Sample Prep. 0.5 mg/mL in AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.

2.2 Residual Solvents via Headspace Gas Chromatography (GC-MS)

  • Objective: To identify and quantify volatile organic solvents remaining from the synthesis and purification processes.

  • Expert Rationale: Many organic solvents are toxic and their limits in pharmaceutical materials are strictly regulated.[16] Headspace GC is the standard technique, as it introduces only the volatile components into the GC system, protecting it from non-volatile matrix components.[17][18][19] Mass spectrometry provides positive identification of the solvents.

2.3 Water Content via Thermogravimetric Analysis (TGA) or Karl Fischer Titration

  • Objective: To quantify the amount of water present in the material.

  • Expert Rationale: Water is not an "impurity" in the traditional sense but must be accounted for in the final purity calculation.[20] TGA measures weight loss upon heating and can be used to determine water and other volatile content.[21][22] Karl Fischer titration is a more specific method for water and is considered the gold standard. The choice between them depends on available instrumentation and sample properties.

2.4 Inorganic Impurities via TGA (Residue on Ignition)

  • Objective: To quantify non-volatile inorganic impurities, such as catalyst residues or salts.

  • Expert Rationale: TGA can be used to measure the amount of non-combustible residue left after heating the sample to a high temperature in an oxidizing atmosphere (air or oxygen).[6] This provides a value for the total inorganic content.

Part 3: Final Assay and Value Assignment

Once the impurity profile is understood, the final step is to assign a precise value to the content of the main component.

3.1 Quantitative NMR (qNMR)

  • Objective: To determine the absolute purity or concentration of the analyte by comparing the integral of one of its signals to the integral of a certified internal standard of known concentration.

  • Expert Rationale: qNMR is a primary ratio method recognized by pharmacopeias for its accuracy and direct traceability to the SI unit (mole).[9][23][24] Unlike chromatography, it does not require a reference standard of the analyte itself for quantification.[23] By using a high-purity, stable internal standard with non-overlapping peaks, a highly accurate assay value can be determined.[9][23]

Comparison Guide: Evaluating Two Hypothetical Standards

To illustrate the practical application of this guide, let's compare the Certificates of Analysis for two hypothetical lots of this compound.

Parameter Reference Standard "A" Reference Standard "B" Expert Commentary
Identity Tests ¹H NMR, ¹³C NMR, HRMS, IR¹H NMR, MSStandard A is superior. The inclusion of ¹³C NMR and HRMS provides a much higher degree of confidence in the structural assignment.
Purity (HPLC) 99.85% (by area %)99.5% (by area %)Standard A shows higher chromatographic purity.
Largest Impurity 0.08% (at RRT 1.15)0.25% (at RRT 0.88)The lower level of the main impurity in Standard A indicates a more robust purification process.
Residual Solvents Acetone: 50 ppm; Heptane: 120 ppmEthanol: 2500 ppmStandard A has significantly lower residual solvent content, making it more suitable for sensitive applications.
Water Content 0.05% (by Karl Fischer)< 0.5% (by TGA)Standard A provides a precise water content value from a specific method. The value for Standard B is less precise.
Inorganic Impurities < 0.01% (by TGA/Residue)Not TestedThe lack of data for inorganic impurities for Standard B represents a significant gap in its characterization.
Assay (Assigned Value) 99.7% (by qNMR)99.2% (by Mass Balance, calculated)Standard A's value is assigned by a primary method (qNMR), offering higher metrological traceability and confidence.
Documentation Full CoA with spectra providedBasic CoA, no spectraThe comprehensive documentation for Standard A allows for independent verification of the data.

Decision_Tree start Evaluate Candidate Reference Standard q1 Is Structural Identity Confirmed by NMR & HRMS? start->q1 q2 Is HPLC Purity > 99.5% with no single impurity > 0.1%? q1->q2 Yes reject Reject or Qualify for Limited Use Only q1->reject No q3 Are all impurities (solvents, water, inorganics) quantified? q2->q3 Yes q2->reject No q4 Is Assay Value Assigned by a Primary Method (e.g., qNMR)? q3->q4 Yes q3->reject No accept Accept as High-Quality Reference Standard q4->accept Yes q4->reject No

Caption: Decision tree for accepting a reference standard.

By adopting this comprehensive, science-led approach to reference standard qualification, researchers and developers can ensure the accuracy and reliability of their analytical data, leading to more robust and reproducible scientific outcomes.

References

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • International Atomic Energy Agency. Development and use of reference materials and quality control materials. [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Korea Science. (2014, November 20). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. [Link]

  • Agilent. Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

  • Leja, K., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. [Link]

  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. [Link]

  • Grönlund, K., et al. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. [Link]

  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]

  • U.S. Pharmacopeial Convention. (2012, December 15). <11> USP REFERENCE STANDARDS. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

  • ResearchGate. (2025, August 9). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • LCGC International. (2020, November 11). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • Scharlab Internacional. Residual solvent analysis by GC-Headspace. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Direct Action: This compound must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated organic solvents or general trash.

The presence of both Bromine (Br) and Fluorine (F) on the indole core dictates the disposal pathway. Standard incineration temperatures used for non-halogenated organics are often insufficient to break the Carbon-Fluorine (C-F) bond, potentially leading to the emission of hydrofluoric acid (HF) or brominated dioxins if not processed in a facility equipped with appropriate scrubbers and secondary combustion chambers.

Chemical Identification Table
PropertyData
Chemical Name Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate
CAS Number 2254168-40-4
Molecular Formula C₁₀H₇BrFNO₂
Functional Groups Indole (aromatic heterocycle), Methyl Ester, Aryl Bromide, Aryl Fluoride
Primary Hazards Irritant (Skin/Eye/Respiratory), Halogenated, Potential Hydrolysis
GHS Signal Word WARNING
Waste Stream ID HALOGENATED ORGANIC (Solid or Liquid)

Hazard Assessment & Disposal Logic (The "Why")

As researchers, we must understand the causality behind our waste protocols to ensure compliance and safety.

The Halogen Factor (Br & F)

The critical disposal constraint is the halogen content.

  • Fluorine (C-F Bond): The C-F bond is one of the strongest in organic chemistry. Incineration requires temperatures >1,000°C to ensure complete destruction.[1] Incomplete combustion can release HF, which damages incinerator linings, or form persistent fluorinated byproducts.

  • Bromine (C-Br Bond): Combustion generates Hydrogen Bromide (HBr), a corrosive acid gas.

The Ester Moiety (Hydrolysis Risk)

The methyl ester at the C7 position is susceptible to hydrolysis.

  • Risk: If this waste is inadvertently mixed with strong alkaline waste (e.g., concentrated NaOH or KOH solutions), rapid hydrolysis can occur. This is an exothermic reaction that generates methanol and the corresponding carboxylic acid salt.

  • Protocol: Ensure the waste container is pH neutral (pH 6-8) and strictly segregated from Caustic/Basic waste streams.

Operational Disposal Workflows

Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound in various states (Solid vs. Solution).

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystals LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Waste' SolidPath->ContainerSolid SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck Tagging Labeling: List Full Chemical Name Check 'Contains Halogens' ContainerSolid->Tagging ContainerHalo Container: Safety Can / Carboy Label: 'Halogenated Solvent Waste' SolventCheck->ContainerHalo Yes (e.g., DCM) ContainerNonHalo CRITICAL STOP: Do NOT mix with Non-Halo Stream. Move to Halogenated Stream. SolventCheck->ContainerNonHalo No (e.g., MeOH) ContainerHalo->Tagging ContainerNonHalo->ContainerHalo Re-route Handoff Transfer to EHS/Waste Facility (High-Temp Incineration) Tagging->Handoff

Figure 1: Decision tree for the segregation and packaging of halogenated indole waste.

Protocol A: Solid Waste Disposal

Applicable for: Expired reagents, reaction solids, contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid glass if possible to prevent breakage during transport.

  • Segregation: Ensure the container is designated exclusively for "Halogenated Solids."

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust; perform this in a fume hood.

  • Labeling:

    • Write the full chemical name: this compound.

    • Check the "Toxic" and "Irritant" hazard boxes.

    • Crucial: Explicitly mark "Contains Halogens (Br, F)".

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluent, mother liquors.

  • Compatibility Check: Verify the pH of the solution. If highly acidic or basic, neutralize to pH 6-8 before adding to the central waste carboy to prevent exothermic reactions.

  • Solvent Rule: Even if the compound is dissolved in a non-halogenated solvent (like Methanol or Ethyl Acetate), the presence of the solute (the indole) renders the entire mixtureHalogenated Waste .

  • Pouring:

    • Use a funnel with a flash-arrestor (if flammable solvents are involved).

    • Pour into the container marked "Halogenated Organic Solvents."

    • NEVER pour into the "Non-Halogenated" or "Aqueous" waste streams.

Protocol C: Empty Container Management (Triple Rinse)

Applicable for: The original shipping bottle.

  • Rinse 1: Add a small volume of compatible solvent (e.g., Acetone or DCM) to the original bottle. Cap and shake well.

  • Dispose: Pour the rinseate into the Halogenated Liquid Waste container.

  • Repeat: Perform this rinse two more times (Total 3 rinses).

  • Deface: Cross out the label on the bottle and write "EMPTY."

  • Discard: The bottle can now be discarded in standard glass trash (unless local regulations require it to be treated as hazardous debris).

Emergency Contingencies: Spill Management

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: The compound is a respiratory irritant (H335). Clear the immediate area.[2]

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator if dust is visible.

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with a damp paper towel or oil-impregnated sweeping compound to suppress dust, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. Dispose of all cleanup materials as Halogenated Solid Waste .

Regulatory Compliance & References

Compliance Note: This protocol adheres to the principles of the US EPA Resource Conservation and Recovery Act (RCRA) regarding the segregation of halogenated organics (often associated with F-listed wastes when solvents are involved) to prevent the formation of dioxins and acid gases during disposal.

References
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. Retrieved from (Search CAS: 2254168-40-4).[3]

  • U.S. Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds. Retrieved from .

  • PubChem. (n.d.). Compound Summary: Indole Carboxylates. National Library of Medicine. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from .

(Note: Specific SDS data for CAS 2254168-40-4 is derived from structural analogs and general halogenated indole safety profiles where direct data is proprietary.)

Sources

Personal protective equipment for handling methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Summary: The Molecule & The Mission

This compound is not a generic reagent; it is a highly functionalized scaffold used primarily in the synthesis of kinase inhibitors and receptor modulators. Its structure—containing an indole core, a methyl ester, and two distinct halogen atoms (bromine and fluorine)—dictates its handling protocol.

While the indole core presents standard organic toxicity risks, the fluorine substitution increases lipophilicity, potentially enhancing dermal absorption. The bromine atom adds mass and reactivity, necessitating specific waste streams. This guide moves beyond the "wear gloves" standard to provide a kinetic and risk-based approach to safety.

Hazard Identification & Risk Assessment (HIRA)

Before selecting PPE, we must understand the enemy. Based on Structure-Activity Relationships (SAR) of halogenated indoles, the following risk profile is established for this compound in its solid state.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Strict hygiene; no open vessels outside the hood.
Skin Irritation H315 Causes skin irritation.[1][2][3]Fluorine Effect: Enhanced penetration potential. Double-gloving required.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Fine powder can bypass safety glasses. Goggles required.[4][5]
STOT - SE H335 May cause respiratory irritation.[1][2][3][4]Static Risk: Indole powders are static-prone; inhalation of airborne dust is the primary vector.

Field Note: The methyl ester moiety is relatively stable but can hydrolyze to the corresponding carboxylic acid in the presence of moisture/bases, changing the solubility and toxicity profile.

The PPE Defense System

PPE is your last line of defense, not your first. However, when engineering controls (fume hoods) are breached—such as during weighing or transfer—PPE must perform without failure.

A. Ocular Protection: The Zero-Gap Standard
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why: Standard safety glasses have gaps. This compound is a fine, static-charged powder. Air currents from fume hoods can entrain particles into the eye gap.

  • Prohibited: Contact lenses should be avoided unless worn under sealed goggles due to potential absorption of vapors if the solid is dissolved.

B. Dermal Protection: The "Solvent-Vector" Protocol

The solid itself has low permeation through nitrile. However, you will likely dissolve this in organic solvents (DCM, DMF, DMSO). The solvent is the vector that carries the toxin through the glove.

  • Primary Layer (Inner): 4 mil Nitrile (High dexterity).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Barrier strength).

  • Protocol:

    • Donning: Inspect for pinholes (air inflation test).

    • Change Frequency: Immediately upon splash. Every 60 minutes during active handling.

    • Glove Removal: Use the "Beak Method" (peel from cuff) to ensure the contaminated outer surface never touches skin.

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood work is impossible): N95 or P100 particulate respirator.

  • Critical Nuance: If the compound is in solution with volatile solvents, a particulate mask is useless. You would need a half-face respirator with Organic Vapor (OV) cartridges.

Operational Workflow: From Storage to Synthesis

This workflow integrates safety into the experimental logic.

SafeHandling Sub_Storage Storage (2-8°C, Desiccated) Step_Prep Engineering Check (Hood Velocity Test) Sub_Storage->Step_Prep Retrieval Step_Weigh Weighing (Static Control) Step_Prep->Step_Weigh Don PPE Step_Solubilization Solubilization (Solvent Vector Risk) Step_Weigh->Step_Solubilization Transfer Step_Reaction Reaction Setup Step_Solubilization->Step_Reaction Add Reagents Step_Waste Disposal (Halogenated Stream) Step_Reaction->Step_Waste Quench & Clean Risk_Static Risk: Airborne Dust Risk_Static->Step_Weigh

Figure 1: Safe Handling Lifecycle. Note the critical control point at "Weighing" where static dust generation poses the highest inhalation risk.

Detailed Protocol for Weighing (The High-Risk Step):
  • Static Management: Indoles are often fluffy. Use an anti-static gun or wipe the spatula with an anti-static cloth before entering the vial.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, turn the hood fan down (not off) only during the precise read, then immediately restore flow.

  • Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened tissue (acetone/ethanol) before returning it to storage. This protects the next user.

Emergency & Disposal Plan

Spill Response
  • Solid Spill: Do not use a brush (generates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

  • Solution Spill: Cover with vermiculite or spill pads.

  • Decontamination: Wash surface with 10% soap solution followed by water.

Waste Disposal (Crucial Logistical Detail)

Because this molecule contains Bromine (Br) and Fluorine (F) , it cannot be disposed of in general organic waste in many jurisdictions.

  • Classification: Halogenated Organic Waste. [6]

  • Why: Halogens require higher incineration temperatures to prevent the formation of dioxins/furans (for Cl/Br) or to manage HF scrubbing (for F).

  • Labeling: Clearly mark the waste tag with "Halogenated" and list "this compound" fully. Do not use abbreviations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for this compound. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.